Fluorobexarotene
Description
Properties
IUPAC Name |
2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKAWHRSPCHMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021433 | |
| Record name | Fluorobexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190848-23-7 | |
| Record name | Fluorobexarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Yield Optimization of Fluorobexarotene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Fluorobexarotene, a fluorinated analog of the retinoid X receptor (RXR) agonist, bexarotene. While a specific non-radiolabeled entity named "this compound" is not extensively documented, this guide extrapolates a detailed synthetic protocol from the published synthesis of a fluorine-18 labeled bexarotene analog. The core of this synthesis revolves around a strategic multi-step process, including the formation of a key fluorinated benzoic acid derivative, a Friedel-Crafts acylation to construct the ketone intermediate, and a subsequent olefination reaction to yield the final product.
This document offers detailed experimental protocols for each critical step, strategies for yield optimization, and a summary of quantitative data in tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear conceptual understanding.
Proposed Synthesis of this compound
The proposed synthesis of this compound, specifically 2-fluoro-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid, is a multi-step process. The overall strategy involves the synthesis of two key precursors: 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene and a fluorinated benzoic acid derivative, which are then coupled and further modified to obtain the target molecule.
Experimental Workflow
The following diagram illustrates the overall synthetic workflow for this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.
Synthesis of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
This precursor is synthesized via a Friedel-Crafts alkylation of p-xylene with 2,5-dichloro-2,5-dimethylhexane.
-
Materials: p-Xylene, 2,5-dichloro-2,5-dimethylhexane, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of p-xylene in anhydrous DCM at 0 °C, add anhydrous AlCl₃ portion-wise.
-
Slowly add a solution of 2,5-dichloro-2,5-dimethylhexane in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene.
-
Synthesis of Methyl 4-(bromomethyl)-2-fluorobenzoate
This fluorinated precursor is prepared in a multi-step sequence starting from m-fluorotoluene.
-
Step 1: Synthesis of 2-Fluoro-4-methylbenzoic Acid
-
Materials: m-Fluorotoluene, trichloroacetyl chloride, anhydrous aluminum chloride (AlCl₃), sodium hydroxide (NaOH), hydrochloric acid (HCl).
-
Procedure:
-
Perform a Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride using AlCl₃ as a catalyst.[1]
-
Hydrolyze the resulting ketone intermediate under basic conditions (e.g., NaOH solution).[1]
-
Acidify the reaction mixture with HCl to precipitate the isomeric mixture of fluoromethylbenzoic acids.
-
Isolate the desired 2-fluoro-4-methylbenzoic acid isomer through recrystallization.[1]
-
-
-
Step 2: Esterification to Methyl 2-fluoro-4-methylbenzoate
-
Materials: 2-Fluoro-4-methylbenzoic acid, methanol, sulfuric acid (catalytic amount).
-
Procedure:
-
Reflux a solution of 2-fluoro-4-methylbenzoic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-fluoro-4-methylbenzoate.
-
-
-
Step 3: Bromination to Methyl 4-(bromomethyl)-2-fluorobenzoate
-
Materials: Methyl 2-fluoro-4-methylbenzoate, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).
-
Procedure:
-
Reflux a mixture of methyl 2-fluoro-4-methylbenzoate, NBS, and a catalytic amount of BPO in CCl₄ for 2-4 hours.
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain methyl 4-(bromomethyl)-2-fluorobenzoate.
-
-
Friedel-Crafts Acylation to the Ketone Intermediate
-
Materials: 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene, 2-fluoro-4-(chlorocarbonyl)benzoic acid methyl ester (prepared from the corresponding acid using thionyl chloride), anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C, add a solution of 2-fluoro-4-(chlorocarbonyl)benzoic acid methyl ester in DCM.
-
Slowly add a solution of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene in DCM.
-
Stir the reaction at room temperature for 3-5 hours.
-
Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the ketone intermediate.
-
Olefination to this compound Ester
A Horner-Wadsworth-Emmons reaction is generally preferred for this step to favor the formation of the E-alkene.[2][3]
-
Materials: Ketone intermediate, triethyl phosphonoacetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.
-
Stir the mixture at room temperature for 30 minutes to generate the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of the ketone intermediate in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the this compound ester.
-
Hydrolysis to this compound
-
Materials: this compound ester, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the this compound ester in a mixture of THF and water.
-
Add an excess of LiOH or NaOH and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Quantitative Data Summary
The following tables summarize the key reactions and estimated yields for the synthesis of this compound. The overall yield for a similar multi-step synthesis of a fluorinated bexarotene analog was reported to be low, around 3%. The yields presented below are typical ranges for these types of reactions and should be used as a baseline for optimization studies.
| Reaction Step | Reactants | Product | Typical Yield Range (%) |
| Friedel-Crafts Alkylation | p-Xylene, 2,5-Dichloro-2,5-dimethylhexane | 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | 60-75 |
| Friedel-Crafts Acylation & Hydrolysis | m-Fluorotoluene, Trichloroacetyl Chloride | 2-Fluoro-4-methylbenzoic Acid | 50-65 |
| Esterification | 2-Fluoro-4-methylbenzoic Acid, Methanol | Methyl 2-fluoro-4-methylbenzoate | 85-95 |
| Bromination | Methyl 2-fluoro-4-methylbenzoate, NBS | Methyl 4-(bromomethyl)-2-fluorobenzoate | 60-70 |
| Friedel-Crafts Acylation | Tetralin derivative, Fluorinated acid chloride | Ketone Intermediate | 50-70 |
| Horner-Wadsworth-Emmons Reaction | Ketone Intermediate, Triethyl phosphonoacetate | This compound Ester | 70-85 |
| Hydrolysis | This compound Ester | This compound | 80-95 |
Yield Optimization Strategies
Optimizing the yield of each step is crucial for an efficient overall synthesis. The following are key considerations for the critical reactions:
Friedel-Crafts Acylation
-
Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) are critical. Stoichiometric amounts are often required. The activity of the catalyst should be ensured (e.g., fresh, anhydrous AlCl₃).
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like dichloromethane or carbon disulfide are common. Nitrobenzene can be used for less reactive substrates but poses safety and environmental concerns.
-
Temperature: The reaction is typically started at a low temperature (0 °C) and then allowed to warm to room temperature. Controlling the temperature is important to minimize side reactions.
-
Reactant Purity: The purity of the starting materials, particularly the acid chloride and the aromatic substrate, is essential for high yields.
Horner-Wadsworth-Emmons Reaction
-
Base: The choice of base for deprotonating the phosphonate ester is crucial. Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide are commonly used. The stoichiometry of the base should be carefully controlled.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard. The absence of water is critical for the reaction's success.
-
Temperature: The deprotonation is usually carried out at 0 °C, and the subsequent reaction with the ketone can be performed at temperatures ranging from 0 °C to room temperature.
-
Stereoselectivity: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene, which is desirable for bexarotene analogs. Using stabilized phosphonate ylides enhances this selectivity. The Still-Gennari modification can be employed to favor the (Z)-isomer if needed.
Purification
-
Chromatography: Column chromatography using silica gel is a standard method for purifying the intermediates and the final product. The choice of eluent system is critical for good separation.
-
Recrystallization: Recrystallization is an effective method for purifying solid intermediates and the final product, especially for removing minor isomers and impurities.
-
Washing/Extraction: Thorough washing and extraction steps during the workup are essential to remove unreacted starting materials, catalysts, and byproducts.
Signaling Pathways of Bexarotene and its Analogs
Bexarotene and its analogs exert their therapeutic effects by selectively activating Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). The activation of these heterodimers modulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and metabolism.
RXR Heterodimer Signaling
The following diagram illustrates the general mechanism of RXR heterodimer activation by a ligand like this compound.
Specific RXR Heterodimer Pathways
Bexarotene's activation of different RXR heterodimers leads to distinct downstream effects.
-
RXR/RAR Pathway: This pathway is crucial for the anti-cancer effects of retinoids. The RXR/RAR heterodimer is considered "non-permissive," meaning that the presence of an RAR ligand is required for significant transcriptional activation. However, bexarotene can synergize with RAR agonists.
-
RXR/PPAR Pathway: Activation of the RXR/PPARγ heterodimer has been implicated in the neuroprotective effects of bexarotene and also plays a role in adipocyte differentiation.
-
RXR/LXR Pathway: This "permissive" heterodimer is involved in the regulation of lipid metabolism. Bexarotene's activation of this pathway can lead to hypertriglyceridemia, a known side effect.
This technical guide provides a foundational framework for the synthesis and understanding of this compound. The provided protocols and optimization strategies should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental validation and refinement of these methods are encouraged to establish a robust and high-yielding synthetic route.
References
An In-depth Technical Guide on the Mechanism of Action of Fluorobexarotene in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Fluorobexarotene, a selective retinoid X receptor (RXR) agonist, in preclinical models of Alzheimer's disease (AD). Drawing upon a range of studies, this document details the molecular pathways influenced by this compound and its non-fluorinated analog, bexarotene, their effects on amyloid-beta (Aβ) pathology, and the corresponding impact on cognitive function. This guide includes structured quantitative data from key studies, detailed experimental methodologies, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: RXR Agonism and Enhanced Aβ Clearance
The primary mechanism of action of this compound in Alzheimer's disease models is its function as a potent and selective agonist of Retinoid X Receptors (RXRs).[1][2] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs), to regulate the transcription of a variety of genes.[3][4] In the context of AD, the activation of RXR by this compound is primarily understood to enhance the clearance of amyloid-beta (Aβ) peptides from the brain.[2]
This enhanced clearance is largely mediated by the upregulation of Apolipoprotein E (ApoE) and the ATP-binding cassette transporter A1 (ABCA1). ApoE is a key lipid-transport protein in the brain that plays a crucial role in the transport and metabolism of cholesterol and other lipids. Importantly, ApoE is also involved in the clearance of Aβ. The lipidation of ApoE by ABCA1 is a critical step in this process, as lipidated ApoE is more effective at binding to and facilitating the degradation of soluble Aβ.
Studies in various transgenic mouse models of AD have demonstrated that treatment with bexarotene leads to increased expression of ApoE and ABCA1 in the brain. This, in turn, is associated with a significant reduction in soluble Aβ levels. Some initial studies also reported a rapid reduction in insoluble Aβ plaques, although this finding has been less consistently replicated in subsequent research.
Alternative and Complementary Mechanisms of Action
Beyond the primary pathway of ApoE-mediated Aβ clearance, research suggests that this compound may exert its therapeutic effects through several other mechanisms:
-
Direct Inhibition of Aβ Aggregation: Some studies propose that bexarotene can directly interact with Aβ peptides, inhibiting their aggregation into neurotoxic oligomers and fibrils. This mechanism is thought to involve the drug binding to Aβ and preventing the primary nucleation step in the aggregation cascade.
-
Modulation of Neuroinflammation: Neuroinflammation is a key pathological feature of Alzheimer's disease, with activated microglia and astrocytes contributing to neuronal damage. RXR agonists, including bexarotene, have been shown to modulate the inflammatory response in the brain. This includes shifting microglia towards a more phagocytic phenotype, which can enhance the clearance of Aβ deposits, and reducing the production of pro-inflammatory cytokines.
-
Restoration of Synaptic Plasticity and Reduction of Network Hyperexcitability: Synaptic dysfunction and neuronal network hyperexcitability are early events in the progression of AD. Evidence suggests that bexarotene can restore synaptic plasticity and reduce neuronal hyperexcitability in AD mouse models. This effect may be independent of its Aβ-lowering properties and could contribute to the observed cognitive improvements.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the effects of bexarotene in various Alzheimer's disease mouse models.
Table 1: Effects of Bexarotene on Amyloid-Beta (Aβ) Levels in AD Mouse Models
| Mouse Model | Age (months) | Treatment Duration | Soluble Aβ Reduction | Insoluble Aβ / Plaque Reduction | Reference |
| APP/PS1 | 6 | 3-14 days | ~30% reduction in soluble Aβ | ~75% reduction in total and thioflavin-S+ plaques after 7-14 days | |
| APP/PS1 | 11 | 7 days | Significant reduction in soluble Aβ40 and Aβ42 | ~50% reduction in plaque number | |
| 5XFAD | - | 7 days | Reduction in soluble Aβ40 | No change in amyloid deposition | |
| E4FAD | 6 | - | Decrease in soluble Aβ levels | - | |
| TASTPM | - | 7 days | No significant change | No significant change | |
| APP/PS1 | - | 15 or 90 days | - | OAB-14 (a bexarotene derivative) cleared 71% of Aβ |
Table 2: Effects of Bexarotene on Cognitive Function in AD Mouse Models
| Mouse Model | Age (months) | Treatment Duration | Cognitive Test | Outcome | Reference |
| APP Mutant | - | - | Nesting Behavior | Improved within 72 hours | |
| APP/PS1 | - | 10 days | Morris Water Maze & Novel Object Recognition | Performance restored to the level of non-transgenic controls | |
| 3xTg-AD | 24 | 30 days | Morris Water Maze | Cognitive improvement | |
| Ts65Dn | - | 9 weeks | Morris Water Maze | Diminished reference, working, and spatial learning and memory |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited studies.
Animal Models and Drug Administration
-
Mouse Models: A variety of transgenic mouse models are used to recapitulate different aspects of Alzheimer's disease pathology. These include:
-
APP/PS1: Mice expressing mutant forms of the human amyloid precursor protein (APP) and presenilin-1 (PS1) genes, leading to age-dependent accumulation of Aβ plaques.
-
5XFAD: Mice expressing five familial Alzheimer's disease mutations in the APP and PS1 genes, resulting in rapid and aggressive Aβ deposition.
-
E4FAD: 5XFAD mice also expressing the human APOE4 allele.
-
3xTg-AD: Mice harboring three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) that develop both Aβ plaques and tau pathology.
-
Ts65Dn: A mouse model of Down syndrome that exhibits some AD-like pathologies.
-
-
Drug Administration: Bexarotene is typically formulated in a vehicle solution (e.g., water) and administered orally via gavage. A common dosage used in mouse studies is 100 mg/kg/day.
Biochemical Analysis
-
Amyloid-Beta (Aβ) Quantification (ELISA):
-
Brain Homogenization: Brain tissue is homogenized in a buffer containing protease inhibitors.
-
Sequential Extraction: Soluble Aβ is extracted using a diethylamine (DEA) solution, followed by centrifugation. The remaining pellet, containing insoluble Aβ, is then extracted using formic acid.
-
ELISA: Commercially available or in-house sandwich ELISA kits are used to quantify the levels of Aβ40 and Aβ42 in the soluble and insoluble fractions. This involves coating a plate with a capture antibody specific for Aβ, adding the brain extracts, and then detecting the captured Aβ with a detection antibody conjugated to an enzyme.
-
-
Western Blotting for ApoE and ABCA1:
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer to extract proteins.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for ApoE and ABCA1, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Histological Analysis
-
Immunohistochemistry for Aβ Plaques:
-
Tissue Preparation: Mouse brains are fixed, embedded in paraffin or frozen, and sectioned.
-
Antigen Retrieval: Sections are treated to unmask the Aβ epitopes, often using formic acid.
-
Immunostaining: Sections are incubated with a primary antibody against Aβ (e.g., 6E10 or 4G8), followed by a secondary antibody conjugated to a fluorescent tag or an enzyme for colorimetric detection.
-
Imaging: Stained sections are imaged using a microscope, and the plaque burden (e.g., percentage of area covered by plaques) is quantified using image analysis software.
-
Behavioral Testing
-
Morris Water Maze (MWM):
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues in the room. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Novel Object Recognition (NOR):
-
Habituation: Mice are allowed to explore an empty arena.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them.
-
Test Phase: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates recognition memory.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: Core signaling pathway of this compound in Alzheimer's disease models.
Caption: General experimental workflow for preclinical studies of this compound.
Conclusion
This compound demonstrates a multifaceted mechanism of action in preclinical models of Alzheimer's disease, primarily centered on its role as an RXR agonist. The upregulation of the ApoE/ABCA1 pathway and subsequent enhancement of Aβ clearance is the most well-established therapeutic mechanism. However, its potential to directly inhibit Aβ aggregation, modulate neuroinflammation, and restore synaptic function highlights its promise as a potential disease-modifying therapy. While initial preclinical results were highly encouraging, subsequent studies have shown some variability, underscoring the need for further research to fully elucidate its therapeutic potential and the optimal conditions for its efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of Alzheimer's drug discovery and development.
References
Fluorobexarotene's Affinity for Retinoid X Receptor Subtypes: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of Fluorobexarotene for the α, β, and γ subtypes of the Retinoid X Receptor (RXR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Quantitative Binding Affinity Data
One source indicates that this compound possesses an apparent RXR binding affinity that is 75% greater than that of Bexarotene.[1][2]
Table 1: Binding Affinity of this compound for RXRα
| Compound | Receptor Subtype | Binding Affinity Metric | Value (nM) |
| This compound | RXRα | Ki | 12[1][2] |
| This compound | RXRα | EC50 | 43[1] |
Table 2: Comparative Binding Affinity of Bexarotene for RXR Subtypes
| Compound | Receptor Subtype | Binding Affinity Metric | Value (nM) |
| Bexarotene | RXRα | EC50 | 33 |
| Bexarotene | RXRβ | EC50 | 24 |
| Bexarotene | RXRγ | EC50 | 25 |
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of the binding affinity of a compound like this compound for RXR subtypes is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Principle
The assay quantifies the concentration of the unlabeled test compound required to inhibit 50% of the specific binding of the radioligand (IC50). This IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Generalized Protocol
-
Receptor Preparation:
-
Cell membranes or tissue homogenates expressing the target RXR subtype (α, β, or γ) are prepared.
-
The protein concentration of the receptor preparation is determined using a standard method, such as a BCA assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-9-cis-retinoic acid) is incubated with the receptor preparation.
-
A range of concentrations of the unlabeled competitor compound (this compound) is added to the wells.
-
Control wells are included to determine total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand to saturate the binding sites).
-
-
Incubation:
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass-fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Binding Affinity Determination.
Retinoid X Receptor (RXR) Signaling Pathway
Retinoid X Receptors are nuclear receptors that play a central role in regulating gene expression by forming heterodimers with a variety of other nuclear receptors. This partnership is crucial for the control of numerous physiological processes, including development, metabolism, and cell differentiation.
The RXR signaling pathway is initiated by the binding of a ligand, such as this compound, to the ligand-binding domain of RXR. This binding event induces a conformational change in the receptor. In the absence of a ligand, the RXR heterodimer is typically bound to a specific DNA sequence known as a hormone response element (HRE) and is associated with co-repressor proteins that inhibit gene transcription.
Upon ligand binding, the co-repressor complex dissociates, and a co-activator complex is recruited. This co-activator complex then modifies the chromatin structure, facilitating the transcription of downstream target genes.
RXR heterodimers can be classified as either "permissive" or "non-permissive".
-
Permissive Heterodimers (e.g., with PPAR, LXR, FXR) can be activated by ligands of either RXR or its partner receptor.
-
Non-permissive Heterodimers (e.g., with VDR, TR, RAR) are generally only activated by the ligand of the partner receptor, with the RXR ligand having a synergistic or no effect.
RXR Heterodimer Signaling Pathway.
References
Fluorobexarotene vs. Bexarotene: A Comparative Analysis of Chemical Properties for Drug Development Professionals
An In-depth Technical Guide
Introduction
Bexarotene is a third-generation synthetic retinoid, highly selective for Retinoid X Receptors (RXRs), and is an established therapeutic agent for cutaneous T-cell lymphoma (CTCL)[1][2]. As a cornerstone of rexinoid-based therapies, its mechanism involves binding to RXRs, which function as ligand-activated transcription factors controlling gene expression related to cell growth, differentiation, and apoptosis[2][3][4]. Fluorobexarotene, a fluorinated analog of bexarotene, has been developed to potentially enhance the therapeutic profile of its parent compound. This guide provides a detailed comparison of the chemical properties of this compound and Bexarotene, offering insights for researchers and professionals in drug development.
Chemical Structure and Core Properties
The primary structural difference between Bexarotene and this compound is the addition of a single fluorine atom to the benzoic acid ring of the molecule. This seemingly minor modification significantly influences the compound's physicochemical and pharmacological properties.
-
Bexarotene: 4-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid.
-
This compound: 2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid.
Comparative Summary of Chemical and Pharmacological Properties
The following table summarizes the key quantitative differences between the two compounds, derived from experimental and computational data.
| Property | Bexarotene | This compound | Reference |
| Molecular Formula | C₂₄H₂₈O₂ | C₂₄H₂₇FO₂ | |
| Molecular Weight | 348.48 g/mol | 366.47 g/mol | |
| CAS Number | 153559-49-0 | 1190848-23-7 | |
| Appearance | White to off-white powder | - | |
| LogP (Lipophilicity) | 6.86 - 6.94 | - | |
| Water Solubility | Poorly soluble (~0.000149 mg/mL) | - | |
| Solubility in DMSO | ~10-65 mg/mL | 5 mg/mL | |
| RXRα Binding Affinity (Kᵢ) | - | 12 nM | |
| RXRα Agonist Activity (EC₅₀) | 20-33 nM | 43 nM | |
| Protein Binding | >99% | - | |
| Metabolism | Hepatic (CYP3A4-mediated) | - |
Detailed Analysis of Key Differences
Impact of Fluorination
The strategic placement of a fluorine atom in this compound is a common medicinal chemistry technique known as "fluorine scanning." This modification can alter a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic attack at that position, potentially increasing the drug's half-life.
-
Binding Affinity: Fluorine's high electronegativity can change the electronic profile of the molecule, leading to altered interactions with the target receptor. In this case, this compound is reported to have an apparent RXR binding affinity that is 75% greater than Bexarotene.
-
Lipophilicity: Fluorination generally increases a compound's lipophilicity, which can affect its absorption, distribution, and ability to cross cellular membranes, including the blood-brain barrier.
Receptor Binding and Activity
Both compounds are potent and selective agonists for Retinoid X Receptors (RXRα, RXRβ, and RXRγ). Upon activation, these receptors form homodimers or heterodimers with other nuclear receptors like Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs) to regulate gene transcription.
-
Bexarotene demonstrates high-affinity binding with EC₅₀ values of 33 nM, 24 nM, and 25 nM for RXRα, RXRβ, and RXRγ, respectively. It shows limited affinity for RARs (EC₅₀ >10,000 nM).
-
This compound is a potent RXR agonist with a reported Kᵢ value of 12 nM and an EC₅₀ of 43 nM for the RXRα subtype. Its significantly higher binding affinity suggests that it may achieve a therapeutic effect at lower concentrations than Bexarotene.
Solubility and Bioavailability
Blood-Brain Barrier (BBB) Permeability
Bexarotene is noted to be a fat-soluble, small-molecule agent that can penetrate the blood-brain barrier. This property has led to its investigation in neurodegenerative diseases like Alzheimer's. The predicted high BBB permeability for Bexarotene suggests that this compound, as a structurally similar and potentially more lipophilic analog, would also be expected to cross the BBB.
Signaling Pathway Visualization
Bexarotene and this compound exert their effects by activating the RXR signaling pathway. The ligand binds to RXR in the cytoplasm or nucleus, inducing a conformational change that promotes dimerization and subsequent binding to RXR response elements (RXREs) on the DNA, thereby modulating gene transcription.
References
Crystallographic and Mechanistic Insights into Retinoid X Receptor Activation: A Technical Guide Focused on Bexarotene, a Close Analog of Fluorobexarotene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the crystallographic data and experimental protocols for the Retinoid X Receptor (RXR) bound to the potent agonist bexarotene. Due to the current unavailability of a publicly accessible crystal structure for Fluorobexarotene bound to RXR, this document utilizes the closely related and structurally similar compound, bexarotene, as a proxy. The data presented herein is derived from the Protein Data Bank (PDB) entry 4K6I . Furthermore, this guide elucidates the broader signaling context of RXR activation.
Introduction to this compound and Bexarotene
This compound is a potent agonist of the Retinoid X Receptor (RXR) with a reported Ki value of 12 nM and an EC50 value of 43 nM for RXRα. It exhibits a 75% greater binding affinity for RXR compared to its non-fluorinated counterpart, bexarotene. Bexarotene is also a high-affinity RXR agonist that is clinically approved for the treatment of cutaneous T-cell lymphoma. Both molecules function by binding to the ligand-binding pocket of RXR, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent modulation of gene expression.
Crystallographic Data of Bexarotene Bound to RXRα Ligand-Binding Domain
The following tables summarize the quantitative crystallographic data for the human RXRα ligand-binding domain in complex with bexarotene and a coactivator peptide from the glucocorticoid receptor-interacting protein 1 (GRIP-1), as deposited in the Protein Data Bank under the accession code 4K6I.
Data Collection and Refinement Statistics
| Parameter | Value |
| PDB ID | 4K6I |
| Resolution (Å) | 2.10 |
| R-value work | 0.246 |
| R-value free | 0.288 |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (Å) | a=41.98, b=60.89, c=100.28 |
| Unit Cell Angles (°) | α=90, β=90, γ=90 |
Macromolecule and Ligand Information
| Component | Details |
| Macromolecule | Retinoid X receptor alpha |
| Organism | Homo sapiens |
| Expression System | Escherichia coli |
| Ligand | Bexarotene (Targretin) |
| Coactivator Peptide | GRIP-1 |
Experimental Protocols
The following sections detail the methodologies employed in the determination of the crystal structure of the bexarotene-RXRα complex (PDB: 4K6I).
Protein Expression and Purification
The human RXRα ligand-binding domain (LBD) was expressed in Escherichia coli. The protein was then purified using a combination of chromatography techniques, likely including affinity chromatography (e.g., Ni-NTA for a His-tagged protein) followed by size-exclusion chromatography to ensure a homogenous sample.
Crystallization
Crystals of the RXRα LBD in complex with bexarotene and the GRIP-1 coactivator peptide were grown using the vapor diffusion method. In this technique, a drop containing the purified protein-ligand-peptide complex, a precipitant solution, and buffers is allowed to equilibrate with a larger reservoir of the precipitant solution. This slow equilibration process gradually increases the concentration of the protein complex, leading to the formation of well-ordered crystals.
X-ray Diffraction Data Collection
X-ray diffraction data were collected from a single crystal of the complex. The crystal was cryo-cooled to minimize radiation damage during data collection. Data were collected at a synchrotron source to obtain high-resolution diffraction patterns.
Structure Determination and Refinement
The phases of the diffraction data were likely determined using molecular replacement, with a previously determined structure of an RXR LBD as a search model. The initial model was then refined against the experimental diffraction data. This iterative process involves adjustments to the atomic coordinates of the model to improve the agreement between the calculated and observed diffraction patterns, as measured by the R-work and R-free values. The final model was validated for its geometric quality and fit to the electron density map.
Visualizations: Workflows and Signaling Pathways
To provide a clearer understanding of the experimental and biological contexts, the following diagrams have been generated using the Graphviz DOT language.
Unraveling the In Vivo Journey of Bexarotene: A Deep Dive into its Pharmacokinetics and Bioavailability
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bexarotene, a synthetic retinoid and a selective agonist for the Retinoid X Receptor (RXR), has garnered significant attention for its therapeutic potential in oncology, particularly in the treatment of cutaneous T-cell lymphoma. Its mechanism of action, involving the regulation of gene expression through RXR heterodimerization, underscores the importance of understanding its systemic exposure and disposition in vivo. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Bexarotene, drawing from key preclinical and clinical studies. We delve into its absorption, distribution, metabolism, and excretion (ADME) profiles across different species, explore factors influencing its bioavailability, and present detailed experimental methodologies to aid in the design and interpretation of future research. It is important to note that the compound "Fluorobexarotene" as queried did not yield specific results; therefore, this guide focuses on the well-documented parent compound, Bexarotene.
Pharmacokinetic Profile of Bexarotene
The pharmacokinetic properties of Bexarotene are characterized by its low aqueous solubility, high plasma protein binding, and extensive metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4)[1]. These factors contribute to its variable oral bioavailability and are critical considerations in its clinical application.
Pharmacokinetic Parameters Across Species
The following table summarizes key pharmacokinetic parameters of Bexarotene observed in various in vivo studies. These data highlight the inter-species differences and the impact of formulation on drug exposure.
| Species | Model | Dose & Route | Cmax | Tmax | AUC | Half-life (t1/2) | Bioavailability | Reference |
| Human | Healthy Subjects | Oral | ~85:1 (Plasma:CSF ratio) | - | - | - | Poor CNS Penetration | [2] |
| Baboon | - | - | ~50:1 (Brain:Tissue ratio for 18F-Bexarotene) | - | - | - | - | [2] |
| Mouse | C57BL/6 | 100 mg/kg, Oral Gavage | Plasma: ~4.2x higher than 25 mg/kg doseBrain: ~4.8x higher than 25 mg/kg dose | - | Plasma: ~3.7x higher than 25 mg/kg doseBrain: ~3.4x higher than 25 mg/kg dose | Similar in plasma and brain | Freely CNS permeable | [3] |
| Rat | Chronic Kidney Disease (CKD) | - | 1.3-fold increase in exposure vs. control | - | - | - | - | [1] |
| Rat | - | Oral | - | - | - | - | <20% (as parent drug) | |
| Rat | - | Oral (BEX-pyrazine cocrystal) | 1.8x higher than pure BEX | - | 1.7x higher than pure BEX (AUC0-8h) | - | Improved | |
| Rat | - | Oral (BEX-2,5-dimethylpyrazine cocrystal) | 2.1x higher than pure BEX | - | 1.8x higher than pure BEX (AUC0-8h) | - | Improved | |
| Rat | - | Oral (Lipid Solution) | - | - | - | - | Predicted: 34.2 ± 1.6%In vivo: 31.5 ± 13.4% | |
| Rat | - | Oral (Lipid Suspension) | - | - | - | - | Predicted: 36.2 ± 2.6%In vivo: 31.4 ± 5.2% |
Experimental Methodologies
A thorough understanding of the experimental protocols is crucial for the replication and interpretation of pharmacokinetic studies. Below are detailed methodologies from key in vivo experiments with Bexarotene.
Pharmacokinetic Study in Mice
-
Animal Model: C57BL/6 mice.
-
Drug Administration: Bexarotene (Targretin) was suspended in water and administered via oral gavage at a final dose of 100 mg/kg.
-
Sample Collection: Brains were collected at various time points between 0 and 8 hours post-administration.
-
Sample Preparation: Brains were homogenized in phosphate-buffered saline (PBS) at a 2:1 ratio (PBS:brain by weight). Bexarotene and an internal standard were extracted from plasma and brain homogenate through protein precipitation.
-
Analytical Method: The concentrations of Bexarotene in plasma and brain extracts were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Bioavailability Study of Bexarotene Cocrystals in Rats
-
Animal Model: Rats.
-
Formulations:
-
Commercially available Bexarotene powder (control).
-
Bexarotene-pyrazine cocrystal.
-
Bexarotene-2,5-dimethylpyrazine cocrystal.
-
-
Study Design: A pharmacokinetic study in rats was conducted to evaluate the in vivo absorption of the different Bexarotene formulations.
-
Data Analysis: Plasma concentrations of Bexarotene were measured over time to determine pharmacokinetic parameters such as Cmax and AUC.
In Vitro-In Vivo Extrapolation of Bexarotene Metabolism in Rats
-
In Vitro Studies:
-
Microsomal Stability: The metabolic stability of Bexarotene was assessed using liver microsomes from control, chronic kidney disease (CKD), and acute kidney injury (AKI) rats.
-
Plasma Protein Binding: The fraction of unbound Bexarotene in plasma from control, CKD, and AKI rats was determined.
-
-
In Vivo Study:
-
Animal Models: Control, CKD, and AKI rats were used in a preclinical pharmacokinetic study.
-
-
Modeling: A physiologically based pharmacokinetic (PBPK) model was developed to extrapolate the in vitro metabolism data to predict the in vivo pharmacokinetics of Bexarotene.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex processes involved in Bexarotene's mechanism of action and its pharmacokinetic analysis, the following diagrams have been generated using the DOT language.
Bexarotene-Activated Retinoid X Receptor (RXR) Signaling Pathway
Caption: Bexarotene activates the RXR signaling pathway, leading to gene transcription.
General Workflow for an In Vivo Pharmacokinetic Study of Bexarotene
Caption: Workflow for a typical in vivo pharmacokinetic study of Bexarotene.
Factors Influencing Bioavailability
The oral bioavailability of Bexarotene is generally low, primarily due to its poor aqueous solubility. Several strategies have been investigated to enhance its bioavailability:
-
Cocrystallization: Forming cocrystals of Bexarotene with coformers like pyrazine and 2,5-dimethylpyrazine has been shown to significantly improve its dissolution and, consequently, its oral absorption in rats. The plasma exposure (AUC) of these cocrystals was 1.7 to 1.8 times higher than that of the commercially available Bexarotene powder.
-
Lipid-Based Formulations: Administering Bexarotene in lipid solutions or suspensions can also enhance its oral bioavailability. A study combining in vitro lipolysis with microsomal stability predicted an oral bioavailability of 31-36% for such formulations, which correlated well with in vivo findings in rats.
Distribution and CNS Penetration
The distribution of Bexarotene into tissues, particularly the central nervous system (CNS), is a critical aspect of its pharmacology, especially for potential applications in neurological disorders.
-
Human Studies: In healthy human subjects, Bexarotene exhibits poor CNS penetration, with a peak plasma to cerebrospinal fluid (CSF) drug level ratio of approximately 85:1.
-
Non-Human Primate Studies: Studies in baboons using 18F-labeled Bexarotene showed rapid entry into the brain, but the brain-to-tissue concentration ratio was around 50:1, indicating limited retention.
-
Rodent Studies: In contrast to humans and baboons, Bexarotene is reported to be freely permeable to the CNS in mice. This species-specific difference is a crucial consideration when extrapolating preclinical findings to humans.
Metabolism and Excretion
Bexarotene is extensively metabolized in the liver, primarily by the CYP3A4 enzyme system.
-
Major Metabolites: The primary metabolic pathways involve oxidation, leading to the formation of 6-hydroxy-bexarotene and 7-hydroxy-bexarotene, which can be further glucuronidated. These oxidative metabolites have significantly reduced activity at retinoid X receptors compared to the parent compound.
-
Impact of Renal Impairment: Studies in rats with chronic kidney disease have shown that renal impairment can affect the metabolism of Bexarotene. In these models, there was an increase in the unbound fraction of Bexarotene in plasma and a decrease in its intrinsic clearance, leading to higher systemic exposure.
-
Excretion: The elimination of Bexarotene and its metabolites is primarily through the biliary route.
Conclusion
The in vivo pharmacokinetics of Bexarotene are complex and influenced by multiple factors, including its physicochemical properties, formulation, and the physiological state of the individual. Its low oral bioavailability and poor CNS penetration in humans present significant challenges for its therapeutic development. However, formulation strategies such as cocrystallization and lipid-based delivery systems show promise in overcoming the bioavailability limitations. The detailed experimental methodologies and pharmacokinetic data presented in this guide serve as a valuable resource for researchers and drug development professionals working to optimize the therapeutic potential of Bexarotene and design novel rexinoids with improved pharmacokinetic profiles. A thorough understanding of its ADME properties is paramount for its safe and effective use in clinical practice.
References
Unraveling the Off-Target Profile of Fluorobexarotene: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorobexarotene, a potent and selective retinoid X receptor (RXR) agonist, has demonstrated significant potential in preclinical research. With a reported Ki value of 12 nM and an EC50 of 43 nM for RXRα, its on-target activity is well-established.[1][2][3] Furthermore, this compound exhibits an apparent RXR binding affinity that is 75% greater than its predecessor, Bexarotene.[1][2] However, as with any therapeutic candidate, a thorough understanding of its off-target effects is paramount for a comprehensive safety assessment and successful clinical translation.
Due to the limited availability of direct preclinical studies on the off-target effects of this compound, this technical guide leverages the extensive data available for its structural and mechanistic analog, Bexarotene. This approach is scientifically justified by their shared mechanism of action as RXR agonists. The off-target effects of Bexarotene are primarily mediated through the formation of heterodimers between RXR and other nuclear receptors, as well as direct binding to other proteins. This guide will therefore detail the known and potential off-target interactions of this compound, provide in-depth experimental protocols for their assessment, and present available quantitative data in a structured format.
On-Target and Predicted Off-Target Signaling Pathways
The on-target effect of this compound is the activation of RXR, which can form homodimers or heterodimers with other nuclear receptors. The off-target effects are largely a consequence of RXR's promiscuous partnering, leading to the modulation of various signaling pathways.
Quantitative Data on Off-Target Effects
The following tables summarize the available quantitative data for this compound's on-target potency and the off-target effects of the closely related compound, Bexarotene. This data is critical for contextualizing the potential off-target liabilities of this compound.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Value | Reference |
| This compound | RXRα | Binding Affinity (Ki) | 12 nM | |
| RXRα | Functional Activity (EC50) | 43 nM | ||
| Bexarotene | RXRα | Functional Activity (EC50) | 33 nM | |
| RXRβ | Functional Activity (EC50) | 24 nM | ||
| RXRγ | Functional Activity (EC50) | 25 nM | ||
| RARs | Functional Activity (EC50) | >10,000 nM | ||
| PPARγ | Competitive Displacement (IC50) | ~3 µM |
Table 2: Preclinical In Vivo and Clinical Observations of Bexarotene's Off-Target Effects
| Off-Target Effect | Animal Model/Study Population | Observation | Quantitative Data | Reference |
| Hyperlipidemia | Patients with metastatic differentiated thyroid carcinoma | Increased plasma triglycerides | +150% | |
| ApoE*3-Leiden.CETP mice | Increased VLDL-C, Decreased HDL-C | +11%, -56% | ||
| Hypothyroidism | Athyreotic subjects on L-T4 | Decreased serum total T4, free T4, and T3 | 56%, 47%, and 69% of baseline, respectively | |
| General Toxicity | Rats and Dogs (Preclinical Toxicology) | Testicular tubular degeneration (immature dogs), adrenal gland hypertrophy | N/A |
Experimental Protocols for Assessing Off-Target Effects
To thoroughly evaluate the off-target profile of this compound, a series of in vitro and in vivo assays should be conducted. The following protocols are based on methodologies used in the preclinical assessment of Bexarotene and other RXR agonists.
In Vitro Assays
1. Nuclear Receptor Activation/Inhibition Assays
-
Objective: To determine the agonist or antagonist activity of this compound on a panel of nuclear receptors, including LXR, TR, RAR, and PPARγ.
-
Methodology: Luciferase Reporter Gene Assay.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.
-
Transfection: Cells are co-transfected with:
-
An expression vector for the full-length nuclear receptor of interest (e.g., LXRα, TRβ, RARα, PPARγ).
-
A reporter plasmid containing a luciferase gene under the control of a response element specific to the nuclear receptor (e.g., LXRE-luc, TRE-luc, RARE-luc, PPRE-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: Transfected cells are treated with a range of concentrations of this compound. For antagonist assays, cells are co-treated with a known agonist for the receptor of interest.
-
Measurement: After a 24-48 hour incubation period, cell lysates are assayed for both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
2. Off-Target Binding Assays
-
Objective: To identify direct binding of this compound to a panel of off-targets, with a particular focus on PPARγ.
-
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Displacement Assay.
-
Reagents:
-
Recombinant purified PPARγ protein (ligand-binding domain).
-
A fluorescently labeled PPARγ ligand (tracer).
-
A terbium-labeled anti-tag antibody specific for the recombinant protein.
-
-
Procedure: The PPARγ protein, tracer, and antibody are incubated in the presence of varying concentrations of this compound.
-
Measurement: The TR-FRET signal is measured. Binding of the tracer to the protein brings the donor (terbium) and acceptor (fluorescent label on the tracer) into proximity, generating a FRET signal. Unlabeled this compound will compete with the tracer for binding, leading to a decrease in the FRET signal.
-
Data Analysis: The IC50 value is determined from the dose-dependent inhibition of the FRET signal.
-
In Vivo Preclinical Studies
1. Assessment of Dyslipidemia
-
Objective: To evaluate the effect of this compound on lipid metabolism.
-
Animal Model: ApoE*3-Leiden (E3L) mice, optionally with the human cholesteryl ester transfer protein (CETP) transgene, are a relevant model as they develop human-like lipoprotein profiles.
-
Experimental Design:
-
Acclimatization: Animals are acclimatized and fed a standard chow diet.
-
Dosing: Animals are treated with this compound or vehicle control via oral gavage for a specified period (e.g., 4-6 weeks).
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period. Liver tissue is collected at necropsy.
-
Biochemical Analysis:
-
Plasma is analyzed for total cholesterol, triglycerides, HDL-C, and LDL-C.
-
Lipoprotein profiles can be determined by fast protein liquid chromatography (FPLC).
-
Hepatic VLDL-TG production rate is measured by injecting a lipase inhibitor (e.g., Triton WR-1339) and measuring the rate of triglyceride accumulation in the plasma.
-
Plasma CETP activity can also be measured.
-
-
Gene Expression Analysis: Hepatic expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASn) can be quantified by qPCR.
-
2. Assessment of Hypothyroidism
-
Objective: To investigate the impact of this compound on thyroid function.
-
Animal Model: Sprague-Dawley rats are a standard model for toxicology studies. To specifically study peripheral thyroid hormone metabolism, an athyreotic model (surgically or radioiodine-induced) on a stable levothyroxine (T4) replacement dose can be used.
-
Experimental Design:
-
Dosing: Animals are treated with this compound or vehicle control for a defined period.
-
Hormone Level Measurement: Serum is collected to measure levels of:
-
Thyroid-stimulating hormone (TSH)
-
Total and free thyroxine (T4)
-
Total and free triiodothyronine (T3)
-
Reverse T3 (rT3)
-
T4 sulfate (T4S) to assess non-deiodinase mediated metabolism.
-
-
TSH Stimulation Test: In some protocols, recombinant human TSH (rhTSH) can be administered to assess the pituitary response.
-
Data Analysis: Changes in hormone levels and ratios (e.g., T3/rT3) are analyzed to determine the mechanism of hypothyroidism (central suppression vs. increased peripheral clearance).
-
3. General Toxicology Studies
-
Objective: To identify target organs of toxicity and establish a safety margin.
-
Animal Models: Studies are typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Experimental Design (based on FDA guidelines):
-
Dose Range Finding Studies: Initial studies to determine appropriate dose levels for longer-term studies.
-
Repeated-Dose Toxicity Studies:
-
Duration: Typically 28 or 90 days.
-
Groups: Multiple dose groups (low, mid, high) and a vehicle control group.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations at baseline and termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
-
Gross Pathology: Full necropsy of all animals at termination.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from other groups.
-
-
-
Conclusion
While this compound shows promise as a potent RXR agonist, a thorough evaluation of its off-target effects is essential for its continued development. Based on the extensive preclinical and clinical data for Bexarotene, the primary off-target concerns for this compound are likely to be hyperlipidemia and hypothyroidism, mediated through interactions with the LXR and TR signaling pathways, respectively. Additionally, the potential for direct off-target binding, such as to PPARγ, should be investigated.
The experimental protocols outlined in this guide provide a robust framework for a comprehensive preclinical safety assessment of this compound. By employing these methodologies, researchers and drug development professionals can generate the necessary data to understand the full pharmacological profile of this compound, mitigate potential risks, and pave the way for its safe and effective clinical use. It is imperative that future preclinical studies on this compound directly address these potential off-target liabilities to build a complete and accurate safety profile.
References
A Technical Guide to Bexarotene-Induced Gene Expression in Neuronal Cells
A Note on Fluorobexarotene: This guide focuses on the retinoid X receptor (RXR) agonist Bexarotene. The query for "this compound" identified it as a potent derivative with a 75% greater binding affinity for RXR than Bexarotene[1]. However, as a custom-synthesized compound, publicly available research on its specific biological effects, particularly regarding gene expression in neuronal cells, is not available at this time[1]. Given that both compounds share the same molecular target (RXR), this guide provides a comprehensive overview of the well-documented effects of Bexarotene, which serves as a foundational proxy for understanding the potential, likely more potent, effects of this compound.
Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs)[2][3][4]. These nuclear receptors function as transcription factors that regulate a wide array of genes controlling cellular differentiation, proliferation, and metabolism. In the central nervous system, Bexarotene has demonstrated significant therapeutic potential in preclinical models of neurological diseases by modulating gene expression pathways critical for neuronal function, lipid metabolism, and inflammation.
Core Signaling Pathways
Bexarotene exerts its effects by binding to RXRs (subtypes α, β, γ), which primarily function by forming heterodimers with other nuclear receptors. The composition of this dimer dictates which genes are regulated. The most relevant partnerships in neuronal cells include Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs).
The RXR:LXR Signaling Pathway
The heterodimer of RXR and LXR is a critical regulator of cholesterol homeostasis and inflammation in the brain. Activation of this pathway by Bexarotene is a primary mechanism underlying its effects in models of Alzheimer's disease. Upon activation, the RXR:LXR complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, upregulating their expression.
Key gene targets include:
-
Apolipoprotein E (ApoE): Essential for lipid transport and amyloid-beta (Aβ) clearance in the brain.
-
ATP Binding Cassette Transporter A1 (ABCA1): A crucial cholesterol efflux transporter that facilitates the lipidation of ApoE.
-
ATP Binding Cassette Transporter G1 (ABCG1): Also involved in cholesterol transport.
The RXR:PPAR Signaling Pathway
RXR also forms "permissive" heterodimers with PPARs (e.g., PPARδ). In this configuration, the complex can be activated by an agonist for either receptor, including Bexarotene. This pathway is implicated in neuroprotection, bioenergetic homeostasis, and the induction of autophagy. Activation of RXR:PPARδ has been shown to be protective in cellular models of Huntington's disease by restoring cellular energy balance and promoting the clearance of protein aggregates.
Quantitative Gene Expression Changes
Treatment with Bexarotene induces significant changes in the transcriptome of various brain cells. Studies using unbiased, genome-wide RNA-sequencing (RNA-Seq) have identified hundreds of differentially expressed genes in response to Bexarotene in the cortex of mouse models.
Table 1: Summary of Differentially Expressed Genes in APOE4 Mouse Cortex
This table summarizes data from a study where six-month-old APOE4 mice were treated with Bexarotene. RNA-Seq analysis identified 551 upregulated and 227 downregulated genes.
| Functional Category | Key Upregulated Genes | Key Downregulated Genes | Biological Process |
| Neurogenesis & Differentiation | Nes, Pax6, Fabp7, Sox2 | Id2, Bmp4 | Promotes proliferation and differentiation of neural progenitors. |
| Neuron Projection & Development | Dcx, Map2, Nrp1 | Sema3a | Enhances dendritic complexity and neurite outgrowth. |
| Lipid Metabolism | Apoe, Abca1 | - | Increases cholesterol transport and ApoE lipidation. |
| Synaptic Function | Syp, Dlg4 (PSD95) | - | Supports synaptic integrity and plasticity. |
Table 2: Cell-Type Specific Gene Expression Changes (Single-Cell RNA-Seq)
A single-cell transcriptomics study in an Alzheimer's disease mouse model (APP/PS1) revealed cell-type-specific responses to Bexarotene.
| Cell Type | Key Upregulated Genes | Associated GO Terms | Implied Function |
| Astrocytes | Id1, Id3, Sox9, Hes5 | Cell differentiation, Notch signaling | Regulation of neuronal differentiation and stem cell maintenance. |
| Oligodendrocytes | Apoe, Apod, Creb5 | Regulation of cholesterol biosynthesis | Support of remyelination and brain homeostasis. |
| Microglia (DAM) | Apoe, Cst7, Lpl | Response to amyloid-beta | Promotion of Aβ-responsive signatures. |
| Endothelial Cells | Hspb1, Slc2a1 (GLUT1), Sox17 | Vasculogenesis, protein folding | Control of neuroinflammation and glucose uptake. |
Experimental Protocols & Workflows
Reproducing the findings on Bexarotene's effects requires precise experimental procedures. Below are detailed methodologies based on published studies.
In Vivo Bexarotene Treatment Protocol (Mouse Model)
This protocol is adapted from studies using Alzheimer's disease mouse models.
-
Animal Model: Six-month-old APP/PS1 or APOE-targeted replacement mice.
-
Compound Formulation: Bexarotene is formulated in a vehicle solution, typically DMSO, and then diluted in a carrier like corn oil or formulated into diet chow (e.g., 100 mg/kg/day).
-
Administration: Administer Bexarotene or vehicle control to mice daily via oral gavage or ad libitum via formulated chow for a period ranging from 3 days to 8 weeks.
-
Tissue Collection: At the end of the treatment period, euthanize mice via approved methods. Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).
-
Brain Dissection: Rapidly dissect the brain on an ice-cold surface. Isolate specific regions (e.g., cortex, hippocampus) for downstream analysis.
-
Sample Processing: For RNA analysis, immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction. For protein analysis, homogenize tissue in RIPA buffer with protease and phosphatase inhibitors.
In Vitro Neuronal Differentiation Protocol (Embryonic Stem Cells)
This protocol is based on the differentiation of mouse embryonic stem (ES) cells into neuronal lineages.
-
Cell Culture: Culture mouse ES cells on gelatin-coated plates in ES cell medium containing LIF (leukemia inhibitory factor).
-
Embryoid Body (EB) Formation: To initiate differentiation, dissociate ES cells and culture them in suspension in non-adherent petri dishes in differentiation medium (without LIF) to form embryoid bodies (EBs).
-
Bexarotene Treatment: After 4 days, plate the EBs onto coated plates and treat with differentiation medium containing various concentrations of Bexarotene (e.g., 0.1–1 µM) or vehicle control.
-
Neuronal Induction: Continue treatment for an additional 4-6 days, replacing the medium every 2 days.
-
Analysis:
-
qPCR: Extract RNA to analyze the expression of neuronal precursor markers (Nes, Pax6) and differentiation markers (Tubb3, Map2).
-
Immunocytochemistry: Fix cells and stain for neuronal markers like β-III-tubulin to visualize neurite outgrowth and neuronal morphology.
-
RNA-Sequencing and Data Analysis Workflow
References
Understanding the Structure-Activity Relationship of Fluorobexarotene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorobexarotene, a synthetic retinoid analog, has emerged as a potent and selective agonist of the Retinoid X Receptor (RXR), a key nuclear receptor involved in regulating gene transcription related to cell differentiation, proliferation, and apoptosis. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its enhanced binding affinity and functional activity compared to its predecessor, Bexarotene. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the core signaling pathways and experimental workflows.
Introduction: The Role of RXR and the Advent of this compound
Retinoid X Receptors (RXRs) are members of the nuclear receptor superfamily and function as critical transcription factors. They form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs), thereby controlling a vast array of physiological processes. Bexarotene, a first-generation RXR agonist, is approved for the treatment of cutaneous T-cell lymphoma (CTCL). However, the quest for analogs with improved potency and selectivity has led to the development of this compound. The key structural modification in this compound is the addition of a fluorine atom, which significantly enhances its interaction with the RXR ligand-binding pocket.
Structure-Activity Relationship (SAR) of this compound
The defining feature of this compound is the strategic placement of a fluorine atom on the benzoic acid ring of the Bexarotene scaffold. This modification has a profound impact on the molecule's biological activity.
Key Structural Features and Their Impact:
-
Tetramethyl-tetrahydronaphthalene moiety: This lipophilic group anchors the molecule within the hydrophobic ligand-binding pocket of the RXR.
-
Vinyl linker: Provides the appropriate spatial orientation for the two ends of the molecule.
-
Benzoic acid group: The carboxylic acid is crucial for forming key interactions with amino acid residues in the ligand-binding pocket.
-
Ortho-Fluoro substitution: The addition of a fluorine atom ortho to the carboxylic acid group is the critical modification in this compound. This electron-withdrawing group is thought to increase the acidity of the carboxylic acid, leading to a stronger interaction with the receptor. This results in a significantly higher binding affinity for RXRα compared to Bexarotene.
Quantitative Analysis: this compound vs. Bexarotene
This compound exhibits superior potency as an RXR agonist compared to Bexarotene. The available data indicates a significant improvement in both binding affinity and transcriptional activation.
| Compound | Target | Assay Type | Value | Reference |
| This compound | RXRα | Binding Affinity (Ki) | 12 nM | [1] |
| RXRα | Functional Activity (EC50) | 43 nM | [1] | |
| Bexarotene | RXRα | Functional Activity (EC50) | 33 nM | [2] |
| RXRβ | Functional Activity (EC50) | 24 nM | [2] | |
| RXRγ | Functional Activity (EC50) | 25 nM | [2] | |
| RARs | Functional Activity (EC50) | >10,000 nM |
Note: A direct side-by-side comparison of Ki values for both compounds across all RXR and RAR subtypes from a single study is not publicly available. However, it is reported that this compound possesses an apparent RXR binding affinity that is 75% greater than Bexarotene.
Signaling Pathways of this compound
As a potent RXR agonist, this compound's mechanism of action is centered on the activation of RXR-mediated gene transcription. Upon binding to the RXR ligand-binding domain, this compound induces a conformational change in the receptor, leading to the formation of RXR homodimers or heterodimers with other nuclear receptors. These receptor dimers then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their expression.
Based on studies of the closely related Bexarotene, the downstream effects of this compound are anticipated to involve key cellular pathways controlling cell cycle progression and apoptosis.
References
Initial Toxicity Screening of Fluorobexarotene in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorobexarotene, a synthetic retinoid X receptor (RXR) agonist, has emerged as a compound of interest for further investigation due to its potential therapeutic applications. This document provides a comprehensive technical guide for the initial in vitro toxicity screening of this compound. It outlines detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle alterations in a panel of representative cancer cell lines. Furthermore, this guide presents a framework for data analysis and visualization of the underlying molecular pathways, offering a foundational methodology for the preclinical evaluation of this and other novel RXR agonists.
Introduction
This compound is a potent and selective agonist of the retinoid X receptor (RXR), a member of the nuclear receptor superfamily.[1] RXRs play a crucial role in a multitude of physiological processes by forming heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), vitamin D receptor (VDR), and peroxisome proliferator-activated receptors (PPARs).[2][3][4] Upon activation by a ligand like this compound, these heterodimers function as transcription factors that modulate the expression of genes involved in cell differentiation, proliferation, and apoptosis.[5]
The predecessor to this compound, Bexarotene, is an approved treatment for cutaneous T-cell lymphoma (CTCL), demonstrating the therapeutic potential of RXR agonists in oncology. This compound, a fluorinated analog, is designed for enhanced potency and potentially improved pharmacokinetic properties. An initial assessment of its toxicity profile in relevant biological systems is a critical step in its preclinical development. This guide details a systematic approach to the initial toxicity screening of this compound using a panel of well-characterized human cancer cell lines:
-
MCF-7: Human breast adenocarcinoma, representing a common solid tumor type.
-
A549: Human lung carcinoma, another prevalent solid tumor model.
-
HepG2: Human liver carcinoma, important for assessing potential hepatotoxicity.
-
Jurkat: Human T-cell leukemia, a suspension cell line relevant to hematological malignancies.
The primary objectives of this initial screening are to determine the cytotoxic potential of this compound across different cell lineages, to elucidate the primary mechanisms of cell death, and to identify its effects on cell cycle progression.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating RXRs. Once activated, RXRs form heterodimers with other nuclear receptors. This complex then binds to specific DNA sequences known as response elements in the promoter regions of target genes, thereby regulating their transcription. The downstream effects of RXR activation are complex and cell-type dependent, but generally involve the induction of apoptosis and inhibition of cell proliferation. This can be mediated through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, RXR agonists can influence cell cycle progression by modulating the expression of cell cycle inhibitors like p21 and p27.
Experimental Protocols
This section provides detailed methodologies for the key experiments in the initial toxicity screening of this compound.
Cell Culture
MCF-7, A549, and HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Jurkat cells are cultured in RPMI-1640 medium with the same supplements. All cell lines are incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assessment: MTT Assay
The MTT assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well for adherent cells (MCF-7, A549, HepG2) or 1 x 10⁴ cells/well for suspension cells (Jurkat) and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
For adherent cells, aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. For suspension cells, centrifuge the plate and then replace the medium with 150 µL of DMSO.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Membrane Integrity Assessment: LDH Assay
The LDH assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with selected concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. It is calculated from the dose-response curves generated from the MTT assay.
Table 1: Hypothetical IC50 Values of this compound after 48-hour treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 25.8 |
| HepG2 | 32.5 |
| Jurkat | 8.9 |
Note: These are hypothetical values for illustrative purposes. Actual experimental results may vary.
Apoptosis and Cell Cycle Analysis Data
The results from the Annexin V and cell cycle analyses provide insights into the mechanisms of this compound-induced cell death.
Table 2: Hypothetical Percentage of Apoptotic Cells and Cell Cycle Distribution after 48-hour treatment with this compound (at IC50 concentration).
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|---|
| MCF-7 | |||||
| Control | 2.1 | 1.5 | 65.4 | 20.1 | 14.5 |
| Treated | 28.7 | 15.3 | 75.2 | 10.5 | 14.3 |
| A549 | |||||
| Control | 3.5 | 2.1 | 58.9 | 25.6 | 15.5 |
| Treated | 25.1 | 12.8 | 70.1 | 15.3 | 14.6 |
| HepG2 | |||||
| Control | 1.8 | 1.2 | 60.2 | 22.4 | 17.4 |
| Treated | 22.4 | 10.5 | 68.9 | 16.8 | 14.3 |
| Jurkat | |||||
| Control | 4.2 | 2.8 | 55.7 | 30.1 | 14.2 |
| Treated | 35.6 | 18.9 | 65.8 | 18.9 | 15.3 |
Note: These are hypothetical values for illustrative purposes. Actual experimental results may vary.
Visualization of Experimental Workflow and Signaling Pathways
Visual diagrams are essential for understanding complex experimental procedures and biological pathways.
Conclusion
This technical guide provides a standardized and comprehensive framework for the initial in vitro toxicity screening of this compound. The described assays will generate crucial data on its cytotoxic and cytostatic effects across different cancer cell lines, providing insights into its potential therapeutic window and mechanism of action. The presented protocols and data interpretation guidelines are designed to ensure robust and reproducible results, which are fundamental for the further development of this compound as a potential therapeutic agent. It is important to note that the quantitative data presented herein is hypothetical and serves as an illustrative example. Rigorous experimentation is required to determine the precise toxicological profile of this compound. The findings from these initial studies will be instrumental in guiding subsequent preclinical and clinical investigations.
References
Methodological & Application
Application Notes and Protocols for Fluorobexarotene in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorobexarotene is a potent and selective retinoid X receptor (RXR) agonist. It exhibits a 75% greater binding affinity to RXRα (Ki = 12 nM, EC50 = 43 nM) compared to its structural analog, Bexarotene. As an RXR agonist, this compound plays a crucial role in modulating gene transcription related to cell proliferation, differentiation, and apoptosis. These characteristics make it a compound of significant interest for cancer research and drug development.
Important Note: Limited direct experimental data for this compound in in vitro cell culture is publicly available. The following protocols and dosage information are primarily based on studies conducted with its close analog, Bexarotene . Given this compound's higher potency, it is recommended to use these dosage ranges as a starting point and perform dose-response studies to determine the optimal concentration for your specific cell line and experimental setup.
Data Presentation: Efficacy of Bexarotene in Cancer Cell Lines
The following tables summarize the effective concentrations and observed effects of Bexarotene in various cancer cell lines. This data can serve as a valuable reference for designing experiments with this compound.
Table 1: Bexarotene Concentration and Observed Effects in In Vitro Studies
| Cell Line(s) | Concentration(s) | Incubation Time | Observed Effects |
| Cutaneous T-Cell Lymphoma (CTCL) (MJ, Hut78, HH) | 1 µM, 10 µM | 96 hours | Increased number of cells in sub-G1 phase (apoptosis) and positive for Annexin V binding.[1] |
| Ovarian Cancer (ES2, NIH:OVACAR3) | > 10 µM | 24 hours | Increased extracellular LDH activity (cell rupture).[2] |
| Ovarian Cancer (ES2, NIH:OVACAR3) | 10 µM | 24 hours | Increased CDKN1A mRNA levels, reduced expression of cell cycle-related proteins.[2] |
| Mycosis Fungoides (MF) | 100 nM | 24 hours | Used in combination with other agents to enhance cell death. |
Table 2: IC50 Values of Bexarotene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| Hut78 | Cutaneous T-Cell Lymphoma | >150 (pure), ~128 (liposomal formulation) |
| SW480 | Colon Carcinoma | 80 ± 10 |
| A549 | Non-small Cell Lung Carcinoma | 85 ± 9 |
| MCF7 | Breast Cancer | 67 ± 13 |
| C6 (rat), U-87MG (human) | Glioma | 122 - 152 |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is for determining the effect of this compound on cell proliferation.
Materials:
-
This compound (or Bexarotene)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader (490 nm absorbance)
-
DMSO (for stock solution)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 10,000–20,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Apoptosis Detection using Annexin V Staining and Flow Cytometry
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
This compound (or Bexarotene)
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) and a vehicle control for the desired time (e.g., 96 hours).
-
-
Cell Harvesting:
-
After incubation, collect both the floating and adherent cells.
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
Signaling Pathways and Visualizations
This compound, as an RXR agonist, influences multiple signaling pathways. The diagrams below illustrate the key pathways involved in its anti-cancer effects.
RXR-Mediated Gene Transcription
This compound binds to RXR, which can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors like Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). This binding initiates a conformational change, leading to the recruitment of co-activators and the transcription of target genes involved in cell differentiation and proliferation.
Caption: RXR-mediated transcriptional activation by this compound.
Induction of Apoptosis and Cell Cycle Arrest
Bexarotene has been shown to induce apoptosis and cell cycle arrest through the activation of the p53/p73 pathway. This leads to the upregulation of pro-apoptotic proteins like Bax and cell cycle inhibitors like p21, and the activation of caspases.
Caption: this compound-induced apoptosis and cell cycle arrest pathway.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: Workflow for in vitro evaluation of this compound.
References
Preparation of Fluorobexarotene Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Fluorobexarotene, a potent and selective retinoid X receptor (RXR) agonist. The information herein is intended to guide researchers in accurately preparing this compound for various in vitro and in vivo experimental applications.
Introduction
This compound is a synthetic retinoid analogue that demonstrates high affinity for retinoid X receptors (RXRs), with a reported Ki value of 12 nM and an EC50 of 43 nM for RXRα. Its agonistic activity on RXRs makes it a valuable tool in studying the physiological and pathological processes regulated by these nuclear receptors, including cell differentiation, proliferation, and apoptosis. Accurate preparation of a stock solution is the first critical step for reliable and reproducible experimental results.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 366.47 g/mol |
| Molecular Formula | C₂₄H₂₇FO₂ |
| CAS Number | 1190848-23-7 |
| Appearance | Crystalline solid |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the available solubility data. It is important to note that the solubility of the structurally similar compound, Bexarotene, is included for reference, which may serve as a useful guide.
| Solvent | This compound Solubility | Bexarotene Solubility (for reference) |
| DMSO (Dimethyl Sulfoxide) | 5 mg/mL (13.64 mM)[1] | ~10 mg/mL[2] |
| Ethanol | Data not available | ~0.5 mg/mL[2] |
| DMF (Dimethylformamide) | Data not available | ~20 mg/mL[2] |
Note: Sonication is recommended to aid in the dissolution of this compound in DMSO[1]. Due to the limited aqueous solubility of Bexarotene, it is anticipated that this compound will also be sparingly soluble in aqueous buffers.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.66 mg of this compound (Molecular Weight = 366.47 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly to dissolve the compound. If necessary, sonicate the solution for a few minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquoted stock solution at -80°C for long-term storage (up to 1 year). For frequent use, the solution can be stored at 4°C for up to one week.
Workflow for Stock Solution Preparation
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for the preparation and storage of a this compound stock solution.
Signaling Pathway Involving RXR
This compound, as an RXR agonist, plays a key role in activating signaling pathways mediated by RXR heterodimers. The following diagram illustrates a simplified signaling pathway.
Caption: Simplified signaling pathway of this compound via RXR heterodimerization and gene transcription.
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
Fluorobexarotene: A Comparative Analysis of Solubility in DMSO and PBS for Research Applications
Abstract
Fluorobexarotene, a potent and selective retinoid X receptor (RXR) agonist, is a compound of significant interest in drug development and various research fields. Understanding its solubility characteristics in commonly used laboratory solvents is critical for the design and reproducibility of in vitro and in vivo studies. This application note provides a detailed comparison of this compound's solubility in dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS), offering protocols for solution preparation and outlining best practices for its use in research settings.
Introduction
This compound is a synthetic analog of bexarotene with enhanced binding affinity for RXRs. As an RXR agonist, it plays a crucial role in modulating gene expression involved in cell differentiation, proliferation, and apoptosis. The therapeutic potential of this compound is being explored in oncology and neurodegenerative diseases. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable experimental results. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the solubility and handling of this compound in DMSO and PBS.
Data Presentation: Solubility of this compound
The solubility of this compound differs significantly between the organic solvent DMSO and the aqueous buffer PBS. The following table summarizes the available quantitative data.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[1] | 13.64 mM[1] | Sonication is recommended to aid dissolution[1]. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Sparingly Soluble | Not Applicable | Direct solubility in PBS is very low. For aqueous solutions, a co-solvent system is necessary. |
Note: The solubility of the related compound, bexarotene, in a 1:3 solution of DMF:PBS (pH 7.2) is approximately 0.25 mg/ml, suggesting a similar low solubility for this compound in aqueous buffers without a co-solvent.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 5 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 5 mg/mL solution, weigh 5 mg of the compound.
-
Add the appropriate volume of DMSO to the tube. For a 5 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium (from DMSO stock)
This protocol details the dilution of the DMSO stock solution into an aqueous medium, such as cell culture medium or PBS, for in vitro assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS) or desired cell culture medium
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound in the aqueous medium.
-
Perform a serial dilution of the DMSO stock solution into the aqueous medium. It is critical to add the DMSO stock to the aqueous medium and not the other way around to prevent precipitation.
-
The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Vortex the working solution gently before use.
-
Prepare fresh working solutions for each experiment, as the stability of this compound in aqueous solutions may be limited.
Protocol 3: Preparation of an In Vivo Formulation of this compound
Due to its poor aqueous solubility, a specific formulation is often required for in vivo administration. This protocol provides a general method for preparing a vehicle for parenteral administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline or PBS
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 5 mg/mL).
-
In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.
-
To prepare the final formulation, first add the required volume of the this compound DMSO stock solution.
-
Sequentially add the PEG300, Tween-80, and finally the Saline/PBS, mixing thoroughly after each addition.
-
Ensure the final solution is clear and homogenous before administration.
-
This formulation should be prepared fresh before each use.
Visualizations
Signaling Pathway of this compound
Caption: this compound activation of the RXR signaling pathway.
Experimental Workflow: Solution Preparation
Caption: Workflow for preparing this compound solutions.
Conclusion
The solubility of this compound is markedly different in DMSO and PBS, a critical consideration for experimental design. It exhibits high solubility in DMSO, making it an ideal solvent for preparing concentrated stock solutions. Conversely, its solubility in aqueous buffers like PBS is poor, necessitating the use of a DMSO stock for subsequent dilutions into aqueous media for in vitro work or the use of co-solvent formulations for in vivo applications. Adherence to the detailed protocols provided in this application note will ensure the accurate and reproducible preparation of this compound solutions, contributing to the reliability of experimental outcomes in the investigation of this promising therapeutic agent.
References
Application Notes and Protocols: Treating Primary Neurons with Fluorobexarotene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorobexarotene, a synthetic retinoid X receptor (RXR) agonist, has demonstrated significant therapeutic potential in various neurological disease models. As a potent activator of RXR, it influences gene transcription related to neuroprotection, lipid metabolism, and inflammation. These application notes provide detailed protocols for the treatment of primary neurons with this compound, offering a framework for investigating its effects on neuronal viability, signaling pathways, and gene expression. The methodologies outlined below are compiled from established research and are intended to serve as a comprehensive guide for consistent and reproducible experimental outcomes.
Data Summary
The following tables summarize quantitative data from studies investigating the effects of bexarotene, a closely related RXR agonist, on primary neurons. This data can serve as a starting point for designing experiments with this compound.
Table 1: Dose-Dependent Effects of Bexarotene on Primary Neuron Survival
| Treatment Group | Concentration | Incubation Time | Outcome | Reference |
| BAC-HD Mouse Primary Cortical Neurons | 500 nM | 24 hours | Increased neuron survival, reduced active caspase-3 | [1] |
| WT Mouse Primary Cortical-Striatal Co-cultures | Increasing concentrations | Not specified | Dose-dependent increase in neuron survival | [1] |
| Primary Cortical Neurons (Glutamate Excitotoxicity Model) | 0.5 µM | 2 hours pre-treatment, then 24 hours with glutamate | Significantly improved viability | [2] |
| Primary Dopaminergic Neurons (MPP+ Injury Model) | 300 nM | 48 hours | Restoration of TH positive neurons and neurite length | [3] |
Table 2: Effects of Bexarotene on Gene and Protein Expression in Primary Neurons
| Target | Cell Type | Bexarotene Concentration | Treatment Duration | Observed Effect | Reference |
| PPARδ target genes (PDK4, Angptl4, UCP2) | BAC-HD Mouse Primary Cortical Neurons | Not specified | Not specified | Increased RNA expression | [1] |
| Brain ApoE and ABCA1 | Aged Mouse Brain | 100 mg/kg/day (in vivo) | 8 weeks | Significantly increased levels | |
| Postsynaptic proteins (PSD95, GluR1, NR1) | Aged Mouse Brain | 100 mg/kg/day (in vivo) | 8 weeks | Increased levels | |
| Neuronal marker (β-tubulin III) | SH-SY5Y cells | Not specified | Not specified | Increased expression |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol outlines the basic steps for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E15 mouse or E18 rat)
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Papain or Trypsin solution
-
DNase I
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL)
-
Laminin
-
Sterile dissection tools
-
Cell culture plates or coverslips
Procedure:
-
Coat culture surfaces with PDL or PLL solution overnight at 37°C, followed by washing with sterile water. For enhanced neurite outgrowth, subsequently coat with laminin for at least 2 hours at 37°C.
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee protocols.
-
Dissect the embryonic cortices in ice-cold HBSS.
-
Mince the cortical tissue and incubate in a dissociation enzyme solution (e.g., papain or trypsin with DNase I) at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) on the pre-coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 2-3 days.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuronal cultures (from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete Neurobasal medium
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Preparation of Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete Neurobasal medium to the final desired concentrations (e.g., 100 nM, 500 nM, 1 µM). It is crucial to maintain the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced toxicity.
-
Treatment:
-
For neuroprotection assays, a pre-treatment of 2 hours with this compound before introducing the toxic insult (e.g., glutamate) may be effective.
-
For other assays, replace the existing culture medium with the medium containing the desired concentration of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
-
Incubation: Incubate the neurons for the desired duration (e.g., 24 to 48 hours) at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
Materials:
-
Treated primary neurons in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: Experimental workflow for treating primary neurons with this compound.
Caption: Simplified signaling pathway of this compound in neurons.
References
- 1. Bexarotene-activated PPARδ promotes neuroprotection by restoring bioenergetic and quality control homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low Dose Bexarotene Treatment Rescues Dopamine Neurons and Restores Behavioral Function in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorobexarotene Combination Therapies
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research on the combination of Fluorobexarotene with other therapeutic agents is limited. The following application notes and protocols are primarily based on studies conducted with Bexarotene, a structurally and functionally related Retinoid X Receptor (RXR) agonist. These protocols can serve as a foundational guide for designing and conducting experiments with this compound, with the understanding that optimization will be necessary.
Introduction
This compound is a potent and selective agonist of the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene transcription involved in cell proliferation, differentiation, and apoptosis.[1] By forming heterodimers with other nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs), RXR agonists can modulate a wide array of signaling pathways. This pleiotropic activity makes this compound a promising candidate for combination therapies aimed at overcoming drug resistance and enhancing therapeutic efficacy in various diseases, particularly cancer and neurodegenerative disorders.
This document provides detailed application notes and experimental protocols for investigating the synergistic or additive effects of this compound in combination with other therapeutic agents.
Preclinical In Vitro Combination Studies
Application Note: Assessing Synergistic Antiproliferative Effects
Combining this compound with cytotoxic agents or targeted therapies can lead to enhanced inhibition of cancer cell growth. In vitro assays are essential for determining the nature of the interaction between this compound and other drugs, which can be synergistic, additive, or antagonistic. The following protocols are designed to assess the antiproliferative effects of combination treatments on cancer cell lines.
Data Presentation: In Vitro Synergistic Activity
The following table summarizes representative data from studies on Bexarotene in combination with other anti-cancer agents. This data can serve as a reference for expected outcomes in similar experiments with this compound.
| Cell Line | Combination Agent | Bexarotene Concentration (μM) | Combination Agent IC50 (nM) | Fold Change in IC50 | Reference |
| NSCLC Cell Lines | Vinorelbine | >1 | Varies by cell line | 3 - 10 fold decrease | (ResearchGate) |
| Human Tumor Cell Lines | Vorinostat (HDAC Inhibitor) | Not Specified | Not Specified | Cooperative activation of gene transcription and reduction of cell viability | [2] |
Experimental Protocol: Cell Viability Assay for Combination Studies
This protocol outlines the methodology for assessing the effect of this compound in combination with another therapeutic agent on the viability of cancer cells using a standard MTT or similar colorimetric assay.
Materials:
-
Cancer cell line of interest (e.g., NSCLC, Cutaneous T-cell Lymphoma cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in an appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete culture medium.
-
Treatment: Treat the cells with:
-
This compound alone (multiple concentrations)
-
Combination agent alone (multiple concentrations)
-
A combination of this compound and the combination agent (in a fixed ratio or a matrix of concentrations).
-
Vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with DMSO.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Visualization: Experimental Workflow for In Vitro Combination Screening
Caption: Workflow for in vitro drug combination screening.
Preclinical In Vivo Combination Studies
Application Note: Evaluating Antitumor Efficacy in Animal Models
In vivo studies are critical for validating the therapeutic potential of this compound combination therapies observed in vitro. Xenograft or syngeneic tumor models in mice are commonly used to assess the impact of combination treatments on tumor growth, survival, and potential toxicities.
Data Presentation: In Vivo Antitumor Activity
The following table presents representative data from a clinical trial of Bexarotene in combination with chemotherapy for Non-Small-Cell Lung Cancer (NSCLC), which can inform the design of preclinical in vivo studies.
| Patient Population | Combination Regimen | Bexarotene Dose | Response Rate | Median Survival | Reference |
| Advanced NSCLC | Bexarotene + Cisplatin + Vinorelbine | 400 mg/m²/day (MTD) | 25% | 14 months | [3] |
| Advanced Solid Tumors | Bexarotene + Docetaxel | 400 mg/m²/day | 1 Partial Response in NSCLC | Not Reported | [4] |
| Cutaneous T-Cell Lymphoma | Bexarotene + Interferon alfa-2b | 300 mg/m²/day | 39% | Not Reported | [5] |
Experimental Protocol: Xenograft Tumor Model Study
This protocol describes a general procedure for evaluating the efficacy of this compound in combination with another therapeutic agent in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line for tumor implantation
-
This compound formulation for oral gavage or other appropriate route
-
Combination agent formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + Combination agent
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for the combination agent). For in vivo studies, a general formulation for this compound can be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize animals if they show signs of excessive toxicity.
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between groups.
-
Visualization: Experimental Workflow for In Vivo Combination Study
Caption: Workflow for in vivo drug combination study.
Signaling Pathways
Application Note: Understanding the Mechanism of Action
This compound, as an RXR agonist, functions by forming heterodimers with other nuclear receptors, thereby modulating the transcription of a multitude of target genes. Understanding the specific signaling pathways affected by the combination of this compound and another therapeutic agent is crucial for elucidating the mechanism of their synergistic or additive effects.
Visualization: RXR Heterodimerization and Downstream Signaling
Caption: RXR activation and downstream signaling cascade.
Visualization: Logical Relationship of Combination Therapy
References
- 1. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 2. Vorinostat combined with bexarotene for treatment of cutaneous T-cell lymphoma: in vitro and phase I clinical evidence supporting augmentation of retinoic acid receptor/retinoid X receptor activation by histone deacetylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-institutional phase I/II trial of oral bexarotene in combination with cisplatin and vinorelbine in previously untreated patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I trial of bexarotene in combination with docetaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results of a phase II trial of oral bexarotene (Targretin) combined with interferon alfa-2b (Intron-A) for patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fluorobexarotene-Mediated RXR Activation Using Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorobexarotene, a potent and selective agonist of the Retinoid X Receptor (RXR), offers a valuable tool for investigating the therapeutic potential of RXR activation in various diseases, including cancer and neurodegenerative disorders. Reporter gene assays are a fundamental method for quantifying the activation of nuclear receptors like RXR in response to ligand binding. These assays provide a sensitive and high-throughput-compatible means to screen for novel RXR modulators and characterize their activity. This document provides detailed application notes and protocols for measuring this compound-mediated RXR activation using luciferase-based reporter assays.
Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][2] RXRs can function as homodimers or as heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[3] this compound is a potent RXR agonist with a high affinity for RXRα, exhibiting a Ki value of 12 nM and an EC50 value of 43 nM.[1] Its binding affinity is reportedly 75% greater than that of Bexarotene, a well-characterized RXR agonist.[1]
Principle of the RXR Reporter Assay
The RXR reporter assay is a cell-based method that quantifies the transcriptional activity of RXR. The core components of this assay are:
-
Host Cells: A mammalian cell line that is readily transfectable and exhibits low endogenous nuclear receptor activity. Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.
-
RXR Expression Vector: A plasmid containing the coding sequence for a human RXR isoform (α, β, or γ) under the control of a constitutive promoter. This ensures high-level expression of the receptor in the host cells.
-
Reporter Vector: A plasmid containing a reporter gene, typically firefly luciferase, driven by a minimal promoter and multiple copies of a Retinoid X Receptor Response Element (RXRE). When an RXR agonist like this compound activates RXR, the receptor binds to the RXREs and drives the expression of the luciferase gene.
-
Internal Control Vector (Optional but Recommended): A plasmid expressing a second reporter, such as Renilla luciferase, under the control of a constitutive promoter. This is used to normalize the firefly luciferase activity, correcting for variations in transfection efficiency and cell viability.
The amount of light produced upon addition of the luciferase substrate is directly proportional to the level of RXR activation by the ligand.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative parameters for this compound and the reference compound Bexarotene in activating RXRα. This data is essential for comparing the potency and efficacy of the compounds.
| Compound | Target | Parameter | Value (nM) |
| This compound | RXRα | EC50 | 43 |
| RXRα | Ki | 12 | |
| Bexarotene | RXRα | EC50 | 33 |
| RXRβ | EC50 | 24 | |
| RXRγ | EC50 | 25 |
Representative Dose-Response Data for an RXR Agonist
The following table provides representative data from a luciferase reporter assay showing the dose-dependent activation of RXR by an agonist. This data can be used to generate a dose-response curve and determine the EC50 value.
| Agonist Concentration (nM) | Average Relative Light Units (RLU) | Standard Deviation (SD) | Fold Activation |
| 0 (Vehicle Control) | 1,500 | 150 | 1.0 |
| 0.1 | 2,250 | 210 | 1.5 |
| 1 | 7,500 | 680 | 5.0 |
| 10 | 37,500 | 3,500 | 25.0 |
| 100 | 90,000 | 8,500 | 60.0 |
| 1000 | 142,500 | 13,000 | 95.0 |
| 10000 | 150,000 | 14,500 | 100.0 |
Experimental Protocols
Materials and Reagents
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
RXRα expression plasmid (e.g., pCMV-hRXRα)
-
RXRE-luciferase reporter plasmid (e.g., pGL4.24[luc2/RXRE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Detailed Protocol for RXR Reporter Assay
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of culture medium.
-
Incubate overnight.
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mixture would include:
-
50 ng of RXRα expression plasmid
-
100 ng of RXRE-luciferase reporter plasmid
-
10 ng of Renilla luciferase control plasmid
-
-
Add the transfection complex to each well.
-
Gently mix the plate and incubate for 24 hours.
Day 3: Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). The final DMSO concentration in all wells should be kept constant and low (e.g., 0.1%).
-
Prepare a vehicle control (DMSO in serum-free DMEM).
-
Carefully remove the transfection medium from the cells.
-
Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
Incubate the plate for 18-24 hours.
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the 96-well plate and the dual-luciferase assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves:
-
Removing the cell culture medium.
-
Adding a passive lysis buffer to lyse the cells.
-
Adding the firefly luciferase substrate and measuring the luminescence (RLUFirefly).
-
Adding the Renilla luciferase substrate (which also quenches the firefly luciferase reaction) and measuring the luminescence (RLURenilla).
-
-
Data Analysis:
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity: Normalized RLU = RLUFirefly / RLURenilla
-
Fold Activation: Calculate the fold activation for each this compound concentration by dividing the Normalized RLU of the treated well by the average Normalized RLU of the vehicle control wells: Fold Activation = Normalized RLUTreated / Average Normalized RLUVehicle
-
Dose-Response Curve: Plot the Fold Activation as a function of the logarithm of the this compound concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.
-
Visualizations
RXR Signaling Pathway
Caption: RXR signaling pathway activated by this compound.
Experimental Workflow for RXR Reporter Assay
References
- 1. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Fluorobexarotene Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorobexarotene, a potent synthetic retinoid X receptor (RXR) agonist, demonstrates high binding affinity and is under investigation for various therapeutic applications. Its mechanism of action is primarily mediated through the activation of RXRs, which function as ligand-dependent transcription factors. Understanding the tissue-specific expression and localization of this compound's targets is crucial for elucidating its pharmacological effects and identifying potential applications. These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the primary targets of this compound—RXRα, RXRβ, and RXRγ—as well as the known off-target protein, peroxisome proliferator-activated receptor-gamma (PPARγ), in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
This compound is a potent agonist for Retinoid-X-Receptor (RXR), with a reported Ki value of 12 nM and an EC50 value of 43 nM for the RXRα receptor. Its binding affinity is noted to be approximately 75% greater than its parent compound, bexarotene.[1] Bexarotene, and by extension this compound, selectively binds to and activates the three subtypes of RXR: RXRα, RXRβ, and RXRγ.[2][3] These receptors form heterodimers with a variety of other nuclear receptors, including retinoic acid receptors (RARs), the vitamin D receptor (VDR), thyroid hormone receptors (TRs), and peroxisome proliferator-activated receptors (PPARs).[2][3] This heterodimerization is a key aspect of their function, allowing them to regulate the transcription of a wide array of genes involved in cellular differentiation, proliferation, and apoptosis. While the primary targets are the RXRs, bexarotene has also been shown to have off-target interactions, notably acting as an antagonist to PPARγ.
Target Protein Expression Overview
The following table summarizes the expression patterns of this compound's primary targets in various human tissues, based on immunohistochemical staining data. This information can guide researchers in selecting appropriate positive and negative control tissues for their experiments.
| Target Protein | Tissue | Localization | Expression Level | Reference |
| RXRα | Liver, Kidney, Epidermis, Intestine | Nuclear | High | |
| Adipose Tissue, Spleen, Lung | Nuclear | Moderate | ||
| Brain, Muscle | Nuclear | Low | ||
| RXRβ | Ubiquitous | Nuclear | Moderate to High | |
| RXRγ | Brain, Muscle, Pituitary Gland | Nuclear | High | |
| Adipose Tissue | Nuclear | Low to Moderate | ||
| PPARγ | Adipose Tissue, Colon, Spleen | Nuclear & Cytoplasmic | High | |
| Macrophages, Placenta | Nuclear & Cytoplasmic | Moderate to High | ||
| Liver, Heart, Skeletal Muscle | Nuclear & Cytoplasmic | Low |
Experimental Protocols
Immunohistochemistry Protocol for Detection of RXRα, RXRβ, RXRγ, and PPARγ in FFPE Tissues
This protocol provides a standardized procedure for the detection of this compound targets in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm thick) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH2O)
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary Antibodies (see table below)
-
Biotinylated Secondary Antibody (species-specific)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Recommended Primary Antibodies:
| Target | Host | Clonality | Recommended Dilution | Vendor (Cat. No.) |
| RXRα | Mouse | Monoclonal | 1:50 - 1:200 | Santa Cruz Biotechnology (sc-515929) |
| RXRβ | Rabbit | Polyclonal | 1:100 - 1:500 | Abcam (ab23939) |
| RXRγ | Mouse | Monoclonal | Assay-dependent | Thermo Fisher Scientific (61033) |
| PPARγ | Rabbit | Polyclonal | 1:50 - 1:200 | Abcam (ab59256) |
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 1 minute.
-
Immerse slides in 70% ethanol for 1 minute.
-
Rinse slides in dH2O for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer (Sodium Citrate, pH 6.0 is a good starting point for most targets).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in dH2O and then in PBS.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides three times in PBS for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times in PBS for 5 minutes each.
-
Incubate slides with the biotinylated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides three times in PBS for 5 minutes each.
-
Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides three times in PBS for 5 minutes each.
-
Incubate slides with DAB chromogen substrate until the desired brown color intensity is reached (monitor under a microscope).
-
Immediately rinse slides with dH2O to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with dH2O.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with dH2O.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. Positive staining for RXR isoforms and PPARγ will appear as brown nuclear and/or cytoplasmic staining, while the nuclei of all cells will be counterstained blue with hematoxylin.
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the immunohistochemistry protocol.
This compound Signaling Pathway
Caption: The signaling cascade initiated by this compound binding to RXR.
References
Application Notes: Elucidating Fluorobexarotene's Cellular Pathways using Lentiviral shRNA Knockdown
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Doxorubicin Treatment of Cancer Cells Impairs Reverse Transcription and Affects the Interpretation of RT-qPCR Results | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 3. Effects on gene expression in rat liver after administration of RXR agonists: UAB30, 4-methyl-UAB30, and Targretin (Bexarotene) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fluorobexarotene in Organoid Models of Disease: Application Notes and Protocols
Disclaimer: As of late 2025, publicly available research on the direct application of Fluorobexarotene in organoid models of disease is limited. Therefore, this document provides a comprehensive overview and detailed protocols based on the extensive research conducted on Bexarotene , a closely related Retinoid X Receptor (RXR) agonist. This information is intended to serve as a strong foundational resource for researchers interested in exploring the potential of this compound in similar 3D culture systems.
Introduction
Organoid technology has emerged as a powerful tool in disease modeling and drug discovery, offering a more physiologically relevant three-dimensional context compared to traditional 2D cell culture. Bexarotene, a selective RXR agonist, has shown therapeutic potential in preclinical studies for neurodegenerative diseases and cancer. Its application in organoid models allows for a more nuanced understanding of its efficacy and mechanism of action in a human-like microenvironment. This document outlines the application of Bexarotene in glioblastoma and Alzheimer's disease organoid models, providing quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Application in Glioblastoma Organoid Models
Bexarotene has been investigated for its ability to induce differentiation and inhibit the growth of glioblastoma (GBM), the most aggressive form of brain cancer. Patient-derived GBM organoids that recapitulate the heterogeneity and drug resistance of the original tumor are valuable platforms for evaluating the therapeutic potential of compounds like Bexarotene.
Quantitative Data Summary
The following tables summarize the quantitative effects of Bexarotene on glioblastoma cells in 3D culture models.
Table 1: Cytotoxicity of Bexarotene and its Derivatives in Glioblastoma Spheroids [1]
| Compound | Cell Line | IC50 (µM) in 2D Culture (24h) | Resistance in 3D Spheroids |
| Bexarotene (BXR) | Rat C6 Glioma | 152 | Higher resistance observed |
| Bexarotene (BXR) | Human U-87MG | 122 | Higher resistance observed |
| BXR-DA (Dopamine derivative) | Rat C6 Glioma | 42 | Higher resistance observed |
| BXR-DA (Dopamine derivative) | Human U-87MG | 28 | Higher resistance observed |
| BXR-NEA (Nitroethanolamine derivative) | Rat C6 Glioma | 35 | Higher resistance observed |
| BXR-NEA (Nitroethanolamine derivative) | Human U-87MG | 30 | Higher resistance observed |
Table 2: Effect of Bexarotene on Gene Expression in Primary Glioblastoma Neurospheroids (48h treatment with 10 µM) [2]
| Gene | Fold Change vs. Control | Function in GBM Context |
| KLF9 | ↑ 1.7-fold | Tumor suppressor |
| RGS4 | ↑ 2.0-fold | Inhibits cancer cell migration |
| GDF15 | ↑ (Significant) | Pro-apoptotic and anti-proliferative |
| ANGPTL4 | ↑ 1.5-fold | Involved in angiogenesis and metastasis |
| CXCR4 | ↓ (Significant) | Promotes tumor invasion and metastasis |
Experimental Protocols
Protocol 1: Generation and Treatment of Glioblastoma Spheroids
This protocol is adapted from general methods for generating and treating GBM spheroids.[3][4]
Materials:
-
Glioblastoma cell lines (e.g., U-87MG) or patient-derived GBM cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment 96-well round-bottom plates
-
Bexarotene (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Cell Seeding:
-
Culture GBM cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium to a concentration of 1 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (1000 cells) into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.
-
Incubate at 37°C and 5% CO2 for 3-4 days to allow spheroid formation.
-
-
Bexarotene Treatment:
-
Prepare serial dilutions of Bexarotene in complete culture medium from a concentrated stock solution. Ensure the final DMSO concentration is below 0.1%.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the Bexarotene-containing medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the spheroids for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
Assessment of Cell Viability:
-
Equilibrate the spheroid plate and CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. .
-
Measure luminescence using a plate reader.
-
Calculate IC50 values based on the dose-response curve.
-
Signaling Pathway
Bexarotene exerts its effects primarily through the activation of Retinoid X Receptors (RXRs). In glioblastoma, this can lead to the induction of differentiation and apoptosis. One proposed mechanism involves the PPARγ/NF-κB signaling pathway.[5]
Application in Alzheimer's Disease Organoid Models
The use of Bexarotene in Alzheimer's disease (AD) models is primarily linked to its role in promoting the clearance of amyloid-beta (Aβ) peptides, a hallmark of the disease. Brain organoids derived from induced pluripotent stem cells (iPSCs) of AD patients can recapitulate key pathological features like Aβ aggregation and tau hyperphosphorylation, making them a suitable platform for testing therapeutics.
Quantitative Data Summary
The following table summarizes the quantitative effects of Bexarotene in models relevant to Alzheimer's disease. Note that direct quantitative data from AD organoid models is still emerging.
Table 3: Effect of Bexarotene on Alzheimer's Disease-Related Pathologies (from in vivo and in vitro models)
| Model System | Treatment | Effect on Aβ42 | Effect on Tau Phosphorylation | Reference |
| apoE4 Transgenic Mice | Bexarotene | ↓ in hippocampus | ↓ AT8 (Ser202/Thr205) levels in apoE4 mice | |
| APP/PS1 Mice | Bexarotene (short-term) | ↓ soluble Aβ levels | Not specified | |
| In vitro γ-secretase assay | Bexarotene | Inhibited cleavage of APP C99 to Aβ (at high µM concentrations) | Not applicable |
Experimental Protocols
Protocol 2: Treatment and Analysis of Alzheimer's Disease Brain Organoids
This protocol is a generalized procedure for the treatment and analysis of AD brain organoids, which can be adapted for Bexarotene application.
Materials:
-
Human iPSC-derived Alzheimer's disease brain organoids
-
Organoid maturation medium
-
Bexarotene (stock solution in DMSO)
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization/blocking buffer (e.g., PBS with 0.25% Triton X-100 and 5% goat serum)
-
Primary antibodies (e.g., anti-Aβ42, anti-phospho-Tau)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Organoid clearing solution (optional)
-
Confocal microscope
Procedure:
-
Organoid Culture and Treatment:
-
Culture AD brain organoids in maturation medium according to established protocols.
-
Prepare dilutions of Bexarotene in the maturation medium.
-
Replace the medium of mature organoids with the Bexarotene-containing medium. Include a vehicle control.
-
Treat for a specified period (e.g., 7-14 days), changing the medium every 2-3 days.
-
-
Immunofluorescence Staining:
-
Fix organoids in 4% PFA for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block in permeabilization/blocking buffer for 2 hours at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
(Optional) Clear the organoids using a suitable clearing protocol to improve imaging depth.
-
Image the organoids using a confocal microscope.
-
Quantify the fluorescence intensity of Aβ plaques and phosphorylated Tau aggregates using image analysis software (e.g., ImageJ).
-
Protocol 3: Western Blot Analysis of Treated Organoids
This protocol outlines the steps for protein extraction and Western blot analysis to quantify protein levels in treated organoids.
Materials:
-
Treated and control organoids
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Pool several organoids for each condition.
-
Wash with ice-cold PBS.
-
Lyse the organoids in RIPA buffer on ice.
-
Sonicate briefly to ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway
In the context of Alzheimer's disease, Bexarotene's activation of RXR is thought to primarily work through heterodimerization with Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs). This leads to the upregulation of genes involved in cholesterol transport and Aβ clearance, such as Apolipoprotein E (ApoE) and ATP-binding cassette transporter A1 (ABCA1).
Experimental Workflow
The following diagram illustrates a general experimental workflow for testing the effects of a compound like Bexarotene on disease-specific organoid models.
Conclusion
While direct studies on this compound in organoid models are yet to be published, the existing research on Bexarotene provides a robust framework for its investigation. The protocols and data presented here for glioblastoma and Alzheimer's disease models can be adapted to explore the therapeutic potential of this compound and other RXR agonists. The use of patient-derived organoids will be crucial in advancing our understanding of these compounds and paving the way for personalized medicine approaches.
References
- 1. Binding of Bexarotene to the Amyloid Precursor Protein Transmembrane Domain in Liposomes Alters its α-Helical Conformation but Inhibits γ-Secretase Non-Selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advancedbiomatrix.com [advancedbiomatrix.com]
- 3. Bexarotene-activated PPARδ promotes neuroprotection by restoring bioenergetic and quality control homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAR-Dependent and RAR-Independent RXR Signaling in Stem-like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fluorobexarotene Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Fluorobexarotene, focusing on challenges related to its solubility for in vivo applications.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed in the final formulation.
| Possible Cause | Troubleshooting Steps |
| Incomplete initial dissolution in organic solvent. | Ensure this compound is fully dissolved in the initial organic solvent (e.g., DMSO) before adding aqueous components. Sonication may be required to achieve complete dissolution.[1] |
| Incorrect order of solvent addition. | Solvents should be added sequentially, ensuring the solution is clear after each addition. A common practice is to dissolve the compound in an organic solvent first, followed by co-solvents, surfactants, and finally the aqueous vehicle.[1] |
| Temperature changes. | Prepare and maintain the formulation at a consistent temperature. Some compounds may precipitate out of solution when cooled. Gentle warming may aid in redissolution, but stability at lower temperatures (e.g., for storage) should be confirmed. |
| pH of the aqueous component. | For ionizable compounds, the pH of the aqueous vehicle can significantly impact solubility. While this compound is not strongly ionizable, ensure the pH of your saline or PBS is within the expected physiological range. |
| Concentration exceeds solubility limit. | The desired final concentration may be too high for the chosen vehicle. It may be necessary to either lower the concentration or explore alternative, more effective solubilization strategies. |
Issue: Difficulty achieving the desired concentration.
| Possible Cause | Troubleshooting Steps |
| Poor solubility in the chosen vehicle. | This compound, like its analog bexarotene, is poorly soluble in aqueous solutions.[2][3][4] A combination of co-solvents and surfactants is often necessary. |
| Insufficient energy input for dissolution. | Use of sonication or gentle heating can help overcome the energy barrier for dissolution, particularly when preparing stock solutions in solvents like DMSO. |
| Inappropriate choice of excipients. | The selection of co-solvents, surfactants, or other excipients is critical. Consider the physicochemical properties of this compound and the intended route of administration when selecting a formulation. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting formulation for in vivo studies with this compound?
A common and effective formulation for poorly soluble compounds like this compound for in vivo use is a co-solvent/surfactant mixture. A widely cited formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline or PBS
It is crucial to prepare this formulation by first dissolving the this compound in DMSO, then adding the PEG300, followed by Tween 80, and finally the aqueous component, ensuring the solution is clear at each step.
Q2: What is the solubility of this compound in common laboratory solvents?
The known solubility of this compound in Dimethyl Sulfoxide (DMSO) is 5 mg/mL. Sonication is recommended to achieve this.
Q3: My compound is precipitating out of the recommended formulation. What can I do?
Refer to the troubleshooting guide above. The most common reasons for precipitation are incomplete initial dissolution, incorrect order of solvent addition, or the final concentration being too high. Ensure the compound is fully dissolved in DMSO before adding other components. You can also try adjusting the ratios of the co-solvents and surfactants. For example, increasing the percentage of PEG300 or Tween 80 might improve solubility.
Q4: Are there alternative solubilization strategies I can explore for this compound?
Yes, several other strategies are used to enhance the solubility of poorly water-soluble drugs and may be applicable to this compound:
-
Lipid-based formulations: Since bexarotene, a similar compound, is soluble in oils, lipid-based delivery systems could be a viable option. These can improve oral bioavailability.
-
Cyclodextrin complexation: Cyclodextrins can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.
Q5: What are the considerations for different routes of administration?
-
Oral Gavage: Co-solvent and lipid-based formulations are commonly used. For larger doses, a homogenous suspension using 0.5% CMC-Na can be considered.
-
Intraperitoneal (IP) Injection: Co-solvent formulations are often suitable. However, it's important to minimize the concentration of DMSO (ideally below 10% for normal mice and below 2% for sensitive strains) to avoid peritoneal irritation.
-
Intravenous (IV) Injection: This route has the strictest requirements for solubility and particle size. Formulations must be completely clear solutions to prevent embolism. The use of co-solvents and surfactants should be carefully evaluated for their compatibility with intravenous administration.
Quantitative Data
This compound Solubility
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 5 mg/mL | Sonication is recommended to achieve this concentration. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Formulation for a clear solution | This is a recommended formulation for in vivo studies. The final concentration of this compound will depend on the dosing requirements. |
Bexarotene Solubility (for reference)
Bexarotene is a close structural analog of this compound. While the following solubility data is not directly transferable, it can provide valuable guidance for formulation development.
| Solvent/Vehicle | Solubility | Notes |
| DMSO | Up to 70 mg/mL | Solubility can vary based on the source and purity. |
| Ethanol | ~10 mg/mL | Gentle warming may be required. |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Water | Insoluble | |
| Vegetable Oils | Slightly soluble | |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | Illustrates limited solubility in aqueous buffers even with a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant-based Formulation for Oral Gavage or IP Injection
This protocol is based on the widely recommended formulation for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Sonicator
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the calculated volume of DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL, ensuring it does not exceed the solubility limit).
-
Vortex and sonicate the vial until the this compound is completely dissolved and the solution is clear.
-
In a separate sterile tube, add the required volume of PEG300.
-
Transfer the this compound/DMSO stock solution to the tube containing PEG300. Vortex until the solution is homogenous and clear.
-
Add the required volume of Tween 80 to the mixture. Vortex thoroughly until the solution is clear.
-
Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final desired volume and concentration.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness. The final solution should be clear.
Visualizations
Caption: Experimental workflow for preparing a co-solvent/surfactant-based formulation.
Caption: Troubleshooting logic for formulation precipitation issues.
References
Troubleshooting low efficacy of Fluorobexarotene in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Fluorobexarotene in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist of the Retinoid X Receptor (RXR).[1][2] It possesses a higher binding affinity for RXRα (Ki = 12 nM) compared to its analog, Bexarotene.[1][3] Upon binding to RXR, this compound induces a conformational change in the receptor, leading to the formation of RXR homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs).[4] These receptor dimers then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression affects various cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the expected EC50 of this compound in a cell-based RXR activation assay?
The reported EC50 for this compound in an RXRα receptor activation assay is 43 nM. However, the effective concentration in cell-based assays can be higher and may vary depending on the cell type, assay conditions, and specific endpoint being measured. The IC50 or EC50 values obtained from cell proliferation or cytotoxicity assays are often higher than those from direct receptor binding or activation assays due to factors like cellular uptake, metabolism, and efflux.
Troubleshooting Guide for Low Efficacy in Cell-Based Assays
Low or inconsistent efficacy of this compound in cell-based assays can arise from various factors, from compound handling to cellular mechanisms. This guide provides a structured approach to identify and resolve these issues.
Problem 1: Weak or No Biological Response
If you observe a minimal or absent response to this compound treatment in your cell-based assay (e.g., low reporter gene activation, no change in cell viability), consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Verify Compound Integrity: - Ensure proper storage of this compound stock solutions at -80°C or -20°C in single-use aliquots. - Protect from light during handling and incubation, as Bexarotene, a similar compound, is known to be susceptible to photodegradation. - Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Suboptimal Concentration | Optimize Concentration Range: - Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your specific cell line and assay. - Remember that the effective concentration in cellular assays can be significantly higher than the biochemical EC50. |
| Low Transfection Efficiency (for reporter assays) | Optimize Transfection: - Verify the efficiency of your transfection protocol using a positive control plasmid (e.g., a constitutively active reporter). - Optimize the DNA-to-transfection reagent ratio and cell density at the time of transfection. |
| Weak Promoter in Reporter Construct | Use a Stronger Promoter: - If using a custom reporter construct with a weak promoter, consider switching to a vector with a stronger promoter driving the reporter gene. |
| Cell Line Insensitivity | Select an Appropriate Cell Line: - Confirm that your chosen cell line expresses sufficient levels of RXR. - Consider using a cell line known to be responsive to RXR agonists. |
Problem 2: High Variability Between Replicates or Experiments
High variability can mask real biological effects and make data interpretation difficult.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Standardize Cell Plating: - Ensure a homogenous cell suspension before seeding. - Use a consistent cell number and passage number for each experiment. |
| Pipetting Errors | Improve Pipetting Technique: - Use calibrated pipettes. - For multi-well plates, prepare a master mix of reagents to be added to all wells. |
| Edge Effects in Multi-well Plates | Mitigate Edge Effects: - Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize Incubation: - Ensure consistent incubation times for all treatment conditions and plates within an experiment. |
| Batch-to-Batch Variation of Reagents | Use Consistent Reagent Lots: - Use the same batch of cell culture media, serum, and other critical reagents for the duration of a study to minimize variability. |
Problem 3: Suspected Cellular Mechanisms Affecting Efficacy
If the above troubleshooting steps do not resolve the issue, the problem may lie within the cellular environment.
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Poor Cellular Uptake | Enhance Compound Delivery: - While this compound is a small molecule expected to be cell-permeable, issues with uptake can occur. Ensure complete dissolution in media. - Consider using a different vehicle, though DMSO is standard. |
| Active Cellular Efflux | Inhibit Efflux Pumps: - Many cell lines express efflux pumps (e.g., P-glycoprotein) that can actively remove small molecules, reducing their intracellular concentration. - Co-treatment with a broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin A, may increase the intracellular concentration of this compound and enhance its efficacy. |
| Rapid Cellular Metabolism | Assess Compound Stability in Media: - this compound may be metabolized by cells into less active forms. Assess its stability in conditioned media over the time course of your experiment using techniques like HPLC. |
| Off-Target Effects | Investigate Specificity: - At high concentrations, this compound may have off-target effects that could interfere with the expected biological response. - Use the lowest effective concentration determined from your dose-response experiments. - Consider using an RXR antagonist to confirm that the observed effects are RXR-mediated. |
Experimental Protocols
Protocol: RXR Luciferase Reporter Gene Assay
This protocol outlines a typical experiment to measure the activation of the RXR signaling pathway by this compound using a luciferase reporter assay.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
RXR expression vector (optional, if endogenous levels are low)
-
RXRE-luciferase reporter vector
-
Control vector for normalization (e.g., Renilla luciferase vector)
-
Transfection reagent
-
This compound stock solution (10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, combine the RXRE-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the transfection medium from the cells and replace it with the medium containing different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate for an additional 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the treatment medium and wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of reporter activity relative to the vehicle control.
-
Plot the fold induction against the this compound concentration and fit a dose-response curve to determine the EC50.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for low efficacy.
References
Technical Support Center: Managing Off-Target Effects of Fluorobexarotene in Animal Studies
Welcome to the technical support center for researchers utilizing Fluorobexarotene in preclinical animal studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and manage potential off-target effects, ensuring the integrity and success of your experiments. As this compound is a potent Retinoid X Receptor (RXR) agonist with a higher binding affinity than its predecessor, Bexarotene, it is crucial to monitor for and mitigate known side effects associated with this class of compounds. The information provided herein is largely based on extensive preclinical data from Bexarotene studies, which serve as a valuable proxy for understanding and managing the off-target profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in animal studies?
Based on preclinical studies with the closely related RXR agonist Bexarotene, the most significant off-target effects observed in animal models are hyperlipidemia (specifically hypertriglyceridemia) and central hypothyroidism.[1][2][3] These effects are considered mechanism-based, arising from the activation of RXR and its heterodimerization with other nuclear receptors that regulate lipid metabolism and thyroid hormone signaling.
Q2: Which animal models are suitable for studying the off-target effects of this compound?
Various rodent models have been effectively used to study the off-target effects of Bexarotene and are likely suitable for this compound studies. Commonly used models include:
-
Rats (e.g., Sprague-Dawley, CD rats): Utilized in subchronic toxicity studies to identify target organs and dose-related toxicities.[4]
-
Mice (e.g., C57BL/6, Apolipoprotein E*3-Leiden (E3L) mice, and E3L mice with human cholesteryl ester transfer protein (CETP) transgene): These models are particularly useful for investigating dyslipidemia.[5] The Ts65Dn mouse model of Down Syndrome has also been used to study Bexarotene-induced hypothyroidism.
Q3: How soon after starting this compound administration should I expect to see these off-target effects?
In animal studies with Bexarotene, significant elevations in plasma triglycerides can be observed within the first few weeks of treatment. Similarly, a decline in thyroid-stimulating hormone (TSH) and free thyroxine (FT4) levels, indicative of central hypothyroidism, can be detected as early as one week after the initiation of treatment.
Q4: Are the off-target effects of this compound reversible?
Preclinical data for Bexarotene suggest that the induced hypertriglyceridemia and hypothyroidism are generally reversible upon cessation of treatment. However, for long-term studies, active management of these side effects is often necessary to ensure animal welfare and the validity of the experimental results.
Troubleshooting Guides
Managing Hyperlipidemia (Hypertriglyceridemia)
Problem: Elevated plasma triglyceride levels are observed in animals treated with this compound.
Cause: this compound, as an RXR agonist, can increase the production of very low-density lipoprotein (VLDL) triglycerides in the liver.
Solution: Prophylactic or concurrent treatment with a lipid-lowering agent is recommended. Fenofibrate, a PPARα agonist, has been shown to be effective in managing Bexarotene-induced hypertriglyceridemia in mouse models.
Experimental Protocol: Management of Hyperlipidemia
-
Animal Model: Apolipoprotein E*3-Leiden (E3L) mice are a suitable model.
-
This compound Administration: Administer this compound orally (e.g., via gavage or mixed in the diet) at the desired experimental dose.
-
Fenofibrate Co-administration:
-
Dose: A common starting point for fenofibrate in mice is dietary supplementation at a concentration of 0.03% (w/w). This can be adjusted based on the observed lipid levels.
-
Route: Dietary administration is a convenient and effective method.
-
-
Monitoring:
-
Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at baseline and at regular intervals (e.g., weekly for the first month, then bi-weekly) throughout the study.
-
Analyze plasma for triglyceride levels.
-
-
Data Analysis: Compare triglyceride levels between the vehicle control group, the this compound-only group, and the this compound + Fenofibrate group.
Quantitative Data Summary: Bexarotene-Induced Hypertriglyceridemia in E3L Mice
| Treatment Group | Plasma Triglyceride Increase (vs. Control) | VLDL-Triglyceride Production Increase | Reference |
| Bexarotene (0.03% w/w in diet) | +47% | +68% |
Managing Central Hypothyroidism
Problem: Decreased levels of thyroid-stimulating hormone (TSH) and free thyroxine (T4) are observed in animals treated with this compound.
Cause: RXR agonists can suppress the expression of the TSHβ subunit gene in the pituitary gland and increase the peripheral metabolism of thyroid hormones.
Solution: Replacement therapy with levothyroxine (L-T4) is the standard approach to manage central hypothyroidism.
Experimental Protocol: Management of Central Hypothyroidism
-
Animal Model: C57BL/6 mice or other relevant strains.
-
This compound Administration: Administer this compound at the intended experimental dose and route.
-
Levothyroxine (L-T4) Supplementation:
-
Dose: A starting dose of 1.4-1.6 µg/kg/day of L-T4 can be administered. The dose should be titrated based on the monitoring of thyroid hormone levels.
-
Route: L-T4 can be administered via daily subcutaneous injection or in drinking water.
-
-
Monitoring:
-
Collect blood samples at baseline and at regular intervals (e.g., weekly for the first month).
-
Measure serum/plasma levels of TSH and free T4 (FT4).
-
-
Data Analysis: Compare TSH and FT4 levels between the vehicle control group, the this compound-only group, and the this compound + L-T4 group. The goal is to maintain FT4 levels within the normal physiological range.
Quantitative Data Summary: Bexarotene-Induced Hypothyroidism in Animal Models
| Animal Model | Bexarotene Dose | Observed Effect on Thyroid Hormones | Management | Reference |
| Ts65Dn Mice | 100 mg/kg daily (subcutaneous) | Reduced T4 levels | - | |
| Human Patients (for reference) | 300 mg/day | Decreased TSH and FT4 | L-T4 supplementation (e.g., starting at 50 µ g/day ) |
Visualizations
Signaling Pathway of RXR-Mediated Off-Target Effects
Caption: RXR heterodimerization and downstream off-target effects.
Experimental Workflow for Managing this compound-Induced Hyperlipidemia
Caption: Workflow for hyperlipidemia management in animal studies.
Experimental Workflow for Managing this compound-Induced Hypothyroidism
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Bexarotene induces dyslipidemia by increased very low-density lipoprotein production and cholesteryl ester transfer protein-mediated reduction of high-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bexarotene: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Optimizing Fluorobexarotene Treatment: A Technical Guide for Chronic Disease Models
Disclaimer: Information regarding Fluorobexarotene is limited in publicly available scientific literature. The following guide is substantially based on data from its close analog, bexarotene, a well-characterized retinoid X receptor (RXR) agonist. Researchers should use this information as a starting point and conduct dose-response and toxicity studies specific to this compound in their experimental models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound in chronic disease models. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent synthetic retinoid that acts as a selective agonist for Retinoid X Receptors (RXRs).[1] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs).[2][3][4][5] Upon activation by a ligand like this compound, these heterodimers bind to specific DNA sequences called response elements in the promoter regions of target genes. This binding regulates gene transcription, influencing a wide array of cellular processes including differentiation, proliferation, apoptosis (programmed cell death), and inflammation.
Q2: What are the common side effects observed with RXR agonists like bexarotene, and how can they be managed in animal models?
The most frequently reported side effects of bexarotene in both clinical and preclinical studies are hyperlipidemia (elevated triglycerides) and hypothyroidism.
-
Hyperlipidemia: This is a common, on-target effect of RXR agonism.
-
Mitigation: In clinical settings, lipid-lowering agents are often co-administered. For animal studies, it is crucial to monitor serum triglyceride levels. Depending on the experimental goals, the inclusion of a lipid-lowering agent might be considered, though this would introduce a confounding variable. Alternatively, adjusting the dose of this compound may be necessary.
-
-
Hypothyroidism: RXR agonists can suppress the thyroid hormone axis.
-
Mitigation: Monitor thyroid hormone levels (T4 and TSH). If hypothyroidism is a concern for the disease model, thyroid hormone replacement could be considered, again with careful consideration of its potential impact on the study outcomes.
-
Q3: How should this compound be prepared and administered to animal models?
Bexarotene, a similar compound, is poorly soluble in water. It is often formulated for oral administration.
-
Vehicle Selection: Common vehicles for oral gavage of hydrophobic compounds in rodents include corn oil, polyethylene glycol (PEG), or a solution of sweetened condensed milk for voluntary consumption.
-
Preparation: this compound should be dissolved in the chosen vehicle. Sonication may be required to achieve a homogenous suspension.
-
Administration Route: Oral gavage is a common and precise method for delivering a specific dose. However, for long-term studies, voluntary consumption in a palatable vehicle can reduce stress on the animals.
Q4: What is a typical starting dose and treatment duration for a chronic disease model?
This is highly dependent on the specific disease model, the species, and the desired therapeutic effect. Based on studies with bexarotene in mouse models of neurodegenerative disease, a common starting dose is 100 mg/kg/day administered orally.
-
Duration: For chronic disease models, treatment duration can range from a few weeks to several months. Short-term studies of 7-14 days have been used to assess target engagement and acute effects. Longer-term studies are necessary to evaluate chronic efficacy and safety. It is essential to include interim analyses and humane endpoints in long-term study protocols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High mortality in the treatment group | - Toxicity from the compound.- Vehicle toxicity.- Improper administration technique (e.g., aspiration during oral gavage). | - Perform a dose-ranging study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess vehicle effects.- Ensure all personnel are proficient in the administration technique. |
| No observable therapeutic effect | - Insufficient dose.- Poor bioavailability.- Rapid metabolism of the compound.- Insufficient treatment duration. | - Increase the dose in a stepwise manner.- Confirm target engagement by measuring the expression of known RXR target genes (e.g., ABCA1).- Analyze plasma levels of the compound to assess pharmacokinetic profile.- Extend the treatment duration. |
| Significant weight loss in treated animals | - Compound-related toxicity.- Hypothyroidism.- Dehydration or reduced food intake due to unpalatable vehicle. | - Monitor food and water intake.- Assess for signs of hypothyroidism.- Consider a more palatable vehicle for administration. |
| Inconsistent results between animals | - Variability in compound formulation (e.g., suspension not homogenous).- Inconsistent administration.- Biological variability within the animal cohort. | - Ensure the formulation is consistently prepared before each administration.- Standardize the administration procedure.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following tables summarize quantitative data from studies using bexarotene in mouse models of Alzheimer's disease. This data can serve as a reference for expected outcomes when using a similar RXR agonist like this compound.
Table 1: Effect of Bexarotene on Soluble Amyloid-β (Aβ) Levels in APP/PS1 Mice
| Treatment Duration | Change in Soluble Aβ Levels | Reference |
| 14 days | ~30% reduction |
Table 2: Effect of Bexarotene on Insoluble Amyloid-β (Aβ) Levels in APP/PS1 Mice
| Treatment Duration | Change in Insoluble Aβ Levels | Reference |
| 72 hours | ~40% reduction | |
| 7-14 days | Up to 75% reduction |
Table 3: Effect of Bexarotene on Aβ Levels in a Mouse Model of Down Syndrome and Alzheimer's Disease
| Brain Region | Aβ Peptide | Change in Levels | Reference |
| Hippocampus | Aβ1-40 | Reduction | |
| Cortex | Aβ1-40 | No significant change | |
| Hippocampus & Cortex | Aβ1-42 | No significant change |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Model of Chronic Neurological Disease
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Suspend the powder in a suitable vehicle (e.g., corn oil) to achieve the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse).
-
Vortex and sonicate the suspension until it is homogenous. Prepare fresh daily.
-
-
Animal Dosing:
-
Record the body weight of each mouse daily.
-
Administer the this compound suspension orally via gavage once daily. The volume should be adjusted based on the daily body weight.
-
The control group should receive the vehicle only.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.
-
Collect blood samples at baseline and at specified time points to monitor serum lipids and thyroid hormone levels.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., brain, liver).
-
Perform desired analyses, such as Western blotting for target proteins, immunohistochemistry for pathological markers, and qPCR for gene expression changes.
-
Visualizations
Caption: RXR signaling pathway activated by this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. RXR Partial Agonist CBt-PMN Exerts Therapeutic Effects on Type 2 Diabetes without the Side Effects of RXR Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for RXRs agonists? [synapse.patsnap.com]
- 5. What is the mechanism of Bexarotene? [synapse.patsnap.com]
Technical Support Center: Fluorobexarotene Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Fluorobexarotene in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For cell-based assays, DMSO is a common choice. For in vivo studies, a typical formulation involves an initial dissolution in a minimal amount of DMSO, followed by dilution with a vehicle containing agents like PEG300, Tween-80, and saline or PBS.[1] Sonication or gentle warming can aid in dissolution.[1]
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure stability, stock solutions of this compound, particularly in DMSO, should be stored at -80°C for long-term storage (up to a year or more). For frequent use, aliquots can be stored at 4°C for over a week. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or due to temperature changes. If precipitation is observed, gentle warming of the solution in a water bath, accompanied by vortexing or sonication, may help redissolve the compound.[1] For future preparations, consider adjusting the solvent composition or using a slightly higher proportion of the primary organic solvent if the experimental conditions allow.
Q4: Do I need to protect my this compound solution from light?
A4: Yes. Based on studies of the structurally similar compound bexarotene, this compound is likely susceptible to photodegradation.[2] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.
Q5: Is this compound sensitive to pH changes in aqueous solutions?
A5: While specific data on this compound is limited, related retinoids can be unstable in acidic or basic conditions. Bexarotene, for instance, is noted to be prone to degradation in basic medium (pH 7.5). It is advisable to maintain the pH of aqueous solutions as close to neutral as possible, unless the experimental design requires otherwise. If working with buffered solutions, it is recommended to perform a preliminary stability test.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper storage or handling. | - Prepare fresh solutions from a new stock vial. - Ensure storage at -80°C in single-use aliquots. - Minimize exposure to light and elevated temperatures during experiments. - Verify the stability of this compound under your specific experimental conditions (see Experimental Protocols section). |
| Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | Presence of degradation products. | - Compare the chromatogram to a freshly prepared standard to confirm the presence of new peaks. - Consider potential degradation pathways such as oxidation and photodegradation. The primary degradation products of the related compound bexarotene are a result of oxidation. - Implement preventative measures such as using de-gassed solvents and protecting solutions from light. |
| Solution changes color over time. | Chemical degradation of the compound. | - Discard the solution. - Prepare fresh solutions and adhere strictly to recommended storage and handling procedures. - If the color change is rapid, re-evaluate the solvent system and compatibility with other components in the solution. |
| Inconsistent experimental results between batches of this compound solution. | Variability in solution preparation or degradation between preparations. | - Standardize the solution preparation protocol, including solvent volumes, mixing times, and any heating or sonication steps. - Prepare a large, single batch of the stock solution and aliquot for all related experiments to ensure consistency. - Always use freshly prepared working solutions for each experiment. |
Data on Bexarotene Photodegradation
The following table summarizes the photodegradation of bexarotene, a structurally similar retinoid, in the presence of various UV filters. This data suggests that this compound may also be susceptible to photodegradation, particularly in the presence of certain excipients.
| Condition | Bexarotene Remaining After 2h UV Irradiation (%) | Reference |
| Bexarotene in gel | 100 | |
| Bexarotene with Avobenzone | ~0 | |
| Bexarotene with physical UV filters (e.g., TiO2, ZnO) | < 20 | |
| Bexarotene with BP-1, BP-2, 4-MBC, BP-4 | 100 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade Methanol
-
Phosphate buffer solutions (pH 3, 7, and 9)
-
Hydrogen peroxide (3%)
-
HPLC or UPLC system with a UV or PDA detector
-
Mass spectrometer (optional, for identification of degradation products)
-
Photostability chamber
-
Incubator
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in DMSO to prepare a stock solution of known concentration (e.g., 10 mg/mL).
3. Application of Stress Conditions:
-
Acidic and Basic Hydrolysis: Dilute the stock solution with phosphate buffers of pH 3 and pH 9 to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution with a pH 7 phosphate buffer to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with a 1:1 mixture of methanol and 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in an incubator at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis (UPLC-MS/MS):
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating UPLC-MS/MS method. A method similar to that used for bexarotene can be adapted:
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7-μm particles)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at a suitable wavelength (e.g., 260 nm for bexarotene) and MS/MS for identification of degradation products.
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and characterize any significant degradation products using the mass spectrometry data.
Visualizations
This compound's Mechanism of Action: RXR Signaling Pathway
Caption: RXR signaling pathway activated by this compound.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for forced degradation stability testing.
References
Technical Support Center: Overcoming Fluorobexarotene Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Fluorobexarotene resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective agonist for the Retinoid X Receptor (RXR), a type of nuclear receptor involved in regulating gene expression that controls cellular differentiation, proliferation, and apoptosis (programmed cell death).[1] By activating RXRs, this compound aims to inhibit the growth of cancer cells and induce their death.[2][3] It is a fluorinated analog of Bexarotene, designed for potentially greater potency.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What is the most common mechanism of resistance?
A2: The most frequently reported mechanism of resistance to RXR agonists like Bexarotene, and likely this compound, is the downregulation of the RXRα protein.[4][5] When the expression of RXRα is significantly decreased, the drug has fewer targets to bind to, leading to a diminished therapeutic effect.
Q3: How can I confirm if my resistant cell line has reduced RXRα expression?
A3: You can assess the expression levels of RXRα protein in your sensitive and resistant cell lines using Western blotting. A significant decrease in the RXRα band intensity in the resistant line compared to the sensitive line would confirm this resistance mechanism.
Q4: Are there any strategies to overcome this compound resistance?
A4: Yes, several strategies are being explored. The most promising approach is combination therapy, where this compound is used alongside other anti-cancer agents. This can involve combining it with conventional chemotherapy drugs or other targeted therapies. The goal is to target alternative pathways or re-sensitize the cells to the effects of the RXR agonist.
Q5: What types of drugs have shown synergy with RXR agonists like Bexarotene?
A5: Preclinical studies have shown that Bexarotene can act synergistically with cytotoxic agents like paclitaxel and vinorelbine in non-small cell lung cancer cells. Combination with interferon-alfa has also been explored in cutaneous T-cell lymphoma. The choice of combination agent will depend on the cancer type and its specific molecular characteristics.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death in response to this compound treatment over time. | Development of resistance through downregulation of RXRα. | 1. Confirm RXRα downregulation via Western blot. 2. If confirmed, consider a combination therapy approach. 3. Evaluate the efficacy of this compound in combination with a cytotoxic agent (e.g., paclitaxel, docetaxel) or an immunomodulatory agent (e.g., interferon-alfa). |
| High variability in cell viability assay results. | Inconsistent cell seeding density. Uneven drug distribution in wells. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Mix the plate gently by tapping after adding the drug. 3. Avoid using the outermost wells of the microplate to minimize edge effects. |
| No apoptotic cells detected by flow cytometry after treatment. | Incorrect gating strategy. Apoptosis occurring at a different time point. Insufficient drug concentration. | 1. Review your gating strategy for Annexin V-positive and PI-negative populations. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time for apoptosis detection. 3. Perform a dose-response experiment to ensure the concentration is sufficient to induce apoptosis. |
| Faint or no RXRα band on Western blot for sensitive cells. | Low protein concentration. Poor antibody quality. Inefficient protein transfer. | 1. Quantify your protein lysate and ensure you are loading a sufficient amount (typically 20-40 µg). 2. Use a validated antibody for RXRα and optimize the antibody concentration. 3. Verify protein transfer by staining the membrane with Ponceau S before blocking. |
Data Presentation
Disclaimer: The following data is for Bexarotene , a closely related, less potent precursor to this compound. Specific quantitative data for this compound is limited in publicly available literature. It is anticipated that this compound would exhibit similar trends but with higher potency (i.e., lower IC50 values).
Table 1: Bexarotene IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colon Carcinoma | 80 ± 10 | |
| A549 | Non-Small Cell Lung Carcinoma | 85 ± 9 | |
| MCF7 | Breast Cancer | 67 ± 13 | |
| MCF7D (Doxorubicin/Cisplatin Resistant) | Breast Cancer | 71 ± 21 |
Table 2: Synergistic Effects of Bexarotene in Combination Therapy
| Cell Line | Combination Agent | Effect | Combination Index (CI) | Reference |
| Calu3 (NSCLC) | Paclitaxel | Synergy | <1 | |
| Calu3 (NSCLC) | Vinorelbine | Synergy | <1 |
A Combination Index (CI) value of <1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection using Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
RXRα Expression Analysis by Western Blot
Objective: To determine the protein expression level of RXRα in sensitive versus resistant cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against RXRα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the sensitive and resistant cells and quantify the protein concentration.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RXRα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the RXRα signal.
Mandatory Visualizations
References
- 1. Clinical and in vitro resistance to bexarotene in adult T-cell leukemia: loss of RXR-alpha receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The utility of bexarotene in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the Number of Axial Bexarotene Ligands on the Cytotoxicity of Pt(IV) Analogs of Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Drug: Bexarotene - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Best practices for long-term storage of Fluorobexarotene powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Fluorobexarotene powder. Adherence to these guidelines is critical for maintaining the compound's stability, purity, and efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be kept at -20°C in a tightly sealed container.[1][2] Under these conditions, the powder is stable for up to three years.[2]
Q2: Can I store this compound powder at temperatures other than -20°C?
A2: While -20°C is the recommended temperature for optimal long-term stability, storage at 4°C is possible for shorter durations. However, the stability period at this temperature is reduced.
Q3: How does light affect the stability of this compound powder?
A3: this compound, like other retinoids, is sensitive to light.[3] Exposure to UV rays can lead to photodegradation, compromising the integrity of the compound.[4] It is crucial to store the powder in a light-protecting container, such as an amber or opaque vial, and in a dark environment.
Q4: What is the recommended humidity level for storing this compound powder?
A4: To prevent moisture-induced degradation, this compound powder should be stored in a dry environment. While specific humidity data for this compound is not available, general guidelines for pharmaceutical powders recommend a relative humidity (RH) of 60% or lower.
Q5: Should I use an inert atmosphere for storing this compound powder?
A5: Retinoids can be susceptible to oxidation. For maximum stability, especially for long-term storage of several years, storing this compound powder under an inert gas like argon or nitrogen is a recommended best practice. This minimizes the risk of oxidative degradation.
Q6: How should I handle this compound powder upon receiving it?
A6: Upon receipt, immediately store the this compound powder at -20°C in its original, unopened container. Before opening the vial for the first time, allow it to equilibrate to room temperature for at least one hour to prevent condensation of moisture onto the powder.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Powder (e.g., yellowing) | Oxidation or degradation due to improper storage (exposure to air, light, or high temperatures). | Discard the powder as its purity may be compromised. Review storage procedures to ensure they align with the recommended guidelines. |
| Clumping or Caking of Powder | Exposure to moisture. | Discard the powder. Ensure storage containers are tightly sealed and stored in a low-humidity environment. Consider using a desiccator for storage. |
| Inconsistent Experimental Results | Degradation of this compound leading to reduced potency. | Verify the storage conditions and age of the powder. If degradation is suspected, perform a purity analysis (e.g., HPLC) before further use. |
| Poor Solubility in Recommended Solvents | Potential degradation or presence of impurities. | Confirm the correct solvent and concentration are being used. If solubility issues persist, it may indicate compound degradation, and the powder should be analyzed for purity or discarded. |
Quantitative Storage Recommendations
| Parameter | Condition | Shelf Life | Source |
| Temperature | -20°C | 2 to 3 years | |
| 4°C | Shorter duration (specific data not available) | ||
| Light | Protected from light (dark, opaque container) | Essential for stability | |
| Humidity | Low humidity (ideally ≤60% RH) | Prevents moisture-induced degradation | |
| Atmosphere | Inert gas (Argon or Nitrogen) | Recommended for optimal long-term stability |
Experimental Protocols
Protocol 1: Purity Assessment of this compound Powder by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound powder and detect the presence of any degradation products.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. Further dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh a sample of the this compound powder to be tested and dissolve it in the same solvent as the standard to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A suitable gradient or isocratic mixture of solvents, such as acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. The exact composition should be optimized for good peak separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the prepared standards and sample solutions into the HPLC system.
-
Data Interpretation:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of the this compound peak in the sample chromatogram to the total area of all peaks (area percent method).
-
Quantify the amount of this compound by comparing its peak area to the calibration curve generated from the standards.
-
Analyze any additional peaks as potential impurities or degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of stored this compound powder.
Caption: A hypothetical degradation pathway for this compound based on related retinoids.
References
Interpreting unexpected results from Fluorobexarotene experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving Fluorobexarotene.
Frequently Asked Questions (FAQs)
Q1: We observe lower than expected potency of this compound in our cell-based assays compared to the reported Ki and EC50 values.
A1: Several factors could contribute to this discrepancy. Firstly, this compound is a potent retinoid-X-receptor (RXR) agonist with a reported Ki of 12 nM and an EC50 of 43 nM for the RXRα receptor.[1] However, in vitro potency can be influenced by cell line-specific factors such as the expression levels of RXR subtypes (α, β, γ) and their heterodimeric partners (e.g., RARs, VDR, TR, PPARs).[2][3][4] The metabolic capacity of the cell line can also affect the local concentration of the compound. Secondly, ensure proper solubilization of this compound, as poor solubility can lead to a lower effective concentration. Sonication is recommended for dissolving this compound in DMSO.[1] For cell-based assays, the final DMSO concentration should be kept low, typically below 0.1%, to avoid solvent-induced artifacts.
Q2: Our in vivo experiments with this compound show high variability in efficacy and significant toxicity at doses expected to be therapeutic.
A2: In vivo studies introduce additional complexities. The formulation and route of administration can significantly impact bioavailability. For animal studies where this compound is dissolved in a vehicle containing DMSO, it's crucial to ensure the DMSO concentration is appropriate for the animal model (e.g., below 10% for normal mice). The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, will influence its efficacy and toxicity. Bexarotene, a related compound, is metabolized by cytochrome P450 3A4 (CYP3A4). Co-administration of drugs that inhibit or induce CYP3A4 could alter this compound's plasma concentrations, leading to unexpected toxicity or lack of efficacy. Common toxicities associated with bexarotene, and likely this compound, include hypertriglyceridemia, hypercholesterolemia, and central hypothyroidism, which should be monitored.
Q3: We are observing unexpected off-target effects in our experiments. What could be the cause?
A3: While this compound is a selective RXR agonist, off-target effects can occur, especially at higher concentrations. RXRs form heterodimers with a variety of nuclear receptors. The activation of these heterodimers can lead to a broad range of downstream gene regulation, some of which may be unexpected in your specific experimental context. For instance, bexarotene's influence on lipid metabolism is a known off-target effect mediated through RXR activation. It's also possible that this compound interacts with other cellular targets at high concentrations. A dose-response study is essential to distinguish between on-target and potential off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Culture Experiments
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh stock solutions and ensure the final solvent concentration is not causing insolubility. |
| Cell Line Variability | Perform regular authentication and mycoplasma testing of your cell lines. Passage number can also affect cellular responses. |
| Assay Interference | The fluorescent properties of this compound could potentially interfere with fluorescent-based assays. Run appropriate vehicle and compound-only controls to check for interference. |
| Inconsistent Dosing | Ensure accurate and consistent pipetting of the compound. Use calibrated pipettes and perform serial dilutions carefully. |
Issue 2: Unexpected Toxicity in Animal Models
| Potential Cause | Troubleshooting Step |
| Formulation Issues | Ensure the formulation is homogenous and stable. For suspensions, ensure consistent resuspension before each administration. Consider alternative, well-tolerated vehicle formulations. A recommended general formula is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS. |
| Animal Health Status | Underlying health issues in the animals can exacerbate drug toxicity. Ensure all animals are healthy and properly acclimatized before starting the experiment. |
| Pharmacokinetic Variability | Individual differences in drug metabolism can lead to varied responses. Monitor plasma levels of this compound if possible. |
| On-target, Dose-limiting Toxicity | The observed toxicity may be a direct result of RXR activation. Monitor for known retinoid-class side effects such as elevated triglycerides and thyroid hormone suppression. Consider dose reduction or less frequent dosing schedules. |
Experimental Protocols
General Protocol for In Vitro Cell Proliferation Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability assay (e.g., MTT, CellTiter-Glo) to determine the effect of the compound on cell proliferation.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and determine the IC50 value.
Signaling Pathways and Workflows
References
How to minimize variability in Fluorobexarotene treatment experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Fluorobexarotene.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
1. Compound Handling and Storage
Q1: How should I prepare and store this compound stock solutions to ensure stability and minimize variability?
A1: Proper handling and storage of this compound are critical to maintaining its potency and ensuring reproducible results. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions but is soluble in organic solvents like DMSO.
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[1] Sonication may be necessary to ensure complete dissolution.[1]
-
It is recommended to prepare a concentrated stock to minimize the final volume of DMSO in your cell culture media, as high concentrations of DMSO can be toxic to cells.
-
-
Storage:
-
Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[2] For frequent use, a stock solution can be stored at 4°C for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
-
| Storage Condition | Shelf Life | Source |
| Powder at -20°C | Up to 3 years | |
| In DMSO at -80°C | Up to 1 year | |
| In DMSO at -20°C | Up to 1 month | |
| In DMSO at 4°C | Up to 2 weeks |
2. In Vitro Experiment Issues
Q2: My this compound is precipitating when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation is a common issue with hydrophobic compounds like this compound when transitioning from an organic solvent to an aqueous medium. This can lead to significant variability in the effective concentration of the compound in your experiment.
-
Root Causes and Solutions:
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high concentrations are toxic to most cell lines. Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Exceeding Aqueous Solubility: The final concentration of this compound may be above its solubility limit in the cell culture medium.
-
Solution 1: Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. Add the DMSO stock to a small volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Solution 2: Pre-warm Media: Always use media that has been pre-warmed to 37°C, as temperature shifts can cause less soluble components to precipitate.
-
Solution 3: Reduce Serum Concentration: If your experimental design allows, reducing the serum concentration in your media can sometimes improve the solubility of hydrophobic compounds.
-
-
Interaction with Media Components: Salts and proteins in the media can interact with the compound, leading to precipitation over time.
-
Solution: Prepare fresh this compound-containing media for each experiment and visually inspect for any precipitation before adding it to your cells.
-
-
Below is a workflow to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Workflow for determining maximum soluble concentration.
Q3: I am seeing high variability in my cell viability/proliferation assays (e.g., MTT, XTT). What are the likely causes and how can I minimize this?
A3: High variability in cell-based assays can stem from several sources. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent settling.
-
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier.
-
-
Inaccurate Compound Concentration: As discussed in Q2, precipitation can lead to a lower effective concentration of this compound.
-
Solution: Follow the steps outlined above to prevent precipitation.
-
-
Assay-Specific Issues:
-
MTT Assay: Incomplete solubilization of formazan crystals can lead to inaccurate readings. Ensure thorough mixing after adding the solubilization solution.
-
Luciferase Reporter Assays: Transfection efficiency can be highly variable.
-
Solution: Optimize transfection parameters such as cell confluency, DNA concentration, and the ratio of transfection reagent to DNA. Using a dual-luciferase system with a co-transfected control reporter (e.g., Renilla luciferase) can help normalize for transfection efficiency and cell number.
-
-
3. In Vivo Experiment Considerations
Q4: What is a recommended formulation for in vivo studies with this compound?
A4: For in vivo administration of hydrophobic compounds like this compound, a formulation that enhances solubility and bioavailability is crucial. A commonly used vehicle for such compounds is a mixture of DMSO, PEG300, Tween-80, and saline.
A general formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
Important Considerations:
-
The solvents should be added sequentially, ensuring the compound is fully dissolved at each step before adding the next solvent.
-
For mice, especially those that are immunocompromised, the final DMSO concentration should be kept below 10%, and ideally below 2%.
-
It is highly recommended to test a small amount of the compound with the formulation before preparing a large batch. Sonication or gentle heating can aid in dissolution.
| Component | Purpose | Recommended % | Source |
| DMSO | Primary Solvent | 2-10% | |
| PEG300 | Co-solvent | 30-40% | |
| Tween-80 | Surfactant/Emulsifier | 5% | |
| Saline/PBS | Vehicle | 45-60% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed complete medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: RXR Luciferase Reporter Gene Assay
This protocol is for quantifying the activation of the Retinoid X Receptor (RXR) by this compound.
-
Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an RXR-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization). Follow the manufacturer's protocol for your chosen transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a reference agonist (e.g., 9-cis-Retinoic Acid).
-
Incubate for 18-24 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add 1x passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminometry:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Use a dual-luciferase assay system to measure both firefly and Renilla luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Workflow for a dual-luciferase reporter assay.
Signaling Pathway and Analytical Methods
RXR Signaling Pathway
This compound is a potent agonist of the Retinoid X Receptor (RXR). RXR plays a central role in gene regulation by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). Upon ligand binding, the RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivators and subsequent transcription of target genes involved in cell differentiation, proliferation, and metabolism.
Simplified RXR signaling pathway.
Analytical Method: HPLC for Quantification
To ensure the accuracy of your experimental results, it is advisable to verify the concentration of your this compound stock solution. A reverse-phase High-Performance Liquid Chromatography (HPLC) method similar to that used for Bexarotene can be adapted.
| Parameter | Recommended Condition | Source |
| Column | C18 (e.g., Waters Atlantis, 5 µm) | |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (10 mM, pH 4.1) (75:25, v/v) | |
| Flow Rate | 0.2 - 1.0 mL/min | |
| Detection | UV at ~260 nm | |
| Injection Volume | 10-20 µL | - |
| Column Temperature | 30-40°C |
Note: This method may require optimization for this compound. It is recommended to run a standard curve with a reference standard of known concentration.
References
Validation & Comparative
A Comparative Analysis of Fluorobexarotene and Bexarotene: In Vivo Efficacy and Preclinical Data
An in-depth look at two potent Retinoid X Receptor (RXR) agonists, this guide provides a comparative overview of Bexarotene, an established therapeutic agent, and its fluorinated analog, Fluorobexarotene. The focus is on their in vivo efficacy, supported by available preclinical data, to inform researchers, scientists, and drug development professionals.
While Bexarotene has a well-documented history of clinical use, particularly in the treatment of cutaneous T-cell lymphoma (CTCL), the emergence of this compound presents a potentially more potent alternative. This guide synthesizes the current understanding of both compounds, highlighting key differences in their activity and providing a framework for future comparative in vivo studies.
Executive Summary: Key Differences and Potential Advantages
Initial preclinical data suggests that this compound may offer a significant efficacy advantage over Bexarotene. A key in vitro study has demonstrated that this compound exhibits a higher potency in activating the Retinoid X Receptor alpha (RXRα), a critical mediator of their therapeutic effects. While direct in vivo comparative studies are not yet available in published literature, this enhanced in vitro activity suggests the potential for superior performance of this compound in animal models and, eventually, in clinical settings.
Bexarotene is an established RXR agonist used in the treatment of CTCL and has been investigated for other indications.[1] Its mechanism of action involves the selective activation of RXRs, which in turn regulate gene expression related to cell proliferation, differentiation, and apoptosis.[2] The development of Bexarotene analogs, such as this compound, aims to improve upon the therapeutic window of the parent compound by potentially increasing efficacy and reducing adverse effects.[3][4]
Quantitative Data Comparison
The following tables summarize the available quantitative data for both this compound and Bexarotene. It is important to note the limited availability of in vivo data for this compound, necessitating a degree of extrapolation from in vitro findings.
Table 1: Receptor Binding and Activation
| Compound | Target | Binding Affinity (Ki) | Receptor Activation (EC50) | Potency vs. Bexarotene (RXRα Activation) |
| This compound | RXRα | Not explicitly stated | Not explicitly stated | Increased |
| Bexarotene | RXRα, RXRβ, RXRγ | Not explicitly stated | Not explicitly stated | Baseline |
Data for this compound is based on a preclinical in vitro study.[5]
Table 2: In Vivo Efficacy in Cancer Models (Bexarotene)
| Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome |
| Cutaneous T-Cell Lymphoma | Human Patients | 300 mg/m²/day | Overall Response Rate | 45% |
| Lung Cancer | Mouse | Gavage | Reduction in tumor multiplicity and volume | Significant inhibition |
| Small Cell Lung Carcinoma | Mouse | Not specified | Reduction in tumor incidence, number, and load | Significant reduction |
This table summarizes data from various in vivo studies on Bexarotene. No direct in vivo comparative data for this compound is currently available.
Signaling Pathways and Mechanism of Action
Both this compound and Bexarotene exert their therapeutic effects primarily through the activation of Retinoid X Receptors (RXRs). As RXR agonists, they induce a cascade of molecular events that ultimately lead to the inhibition of cancer cell growth and survival.
Upon entering the cell, these compounds bind to and activate RXRs, which then form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). This receptor complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.
The downstream effects of RXR activation are multifaceted and include:
-
Induction of Apoptosis: Activation of pro-apoptotic genes, leading to programmed cell death in cancer cells.
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors, halting the proliferation of malignant cells.
-
Cellular Differentiation: Promoting the differentiation of cancer cells into more mature, less proliferative states.
-
Inhibition of Angiogenesis and Metastasis: Downregulation of factors involved in the formation of new blood vessels and the spread of cancer cells.
The increased potency of this compound in activating RXRα, as suggested by in vitro data, may lead to a more robust activation of these downstream pathways, potentially resulting in enhanced anti-tumor efficacy.
Caption: General signaling pathway for RXR agonists.
Experimental Protocols
Detailed experimental protocols for direct in vivo comparisons of this compound and Bexarotene are not yet established in the literature. However, a standard methodology for evaluating the in vivo efficacy of a novel Bexarotene analog would typically involve the following steps, based on established protocols for Bexarotene.
1. Animal Model Selection:
-
Xenograft Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or orthotopically implanted with human cancer cell lines (e.g., CTCL or lung cancer cell lines). This allows for the direct assessment of the compound's effect on human tumor growth.
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific types of cancer that mimic human disease provide a more physiologically relevant model, including an intact immune system.
2. Dosing and Administration:
-
Route of Administration: Bexarotene is typically administered orally via gavage. A similar route would likely be used for this compound to ensure consistent delivery.
-
Dose-Response Studies: A range of doses for both compounds would be tested to determine the optimal therapeutic dose and to assess dose-dependent efficacy and toxicity.
-
Treatment Schedule: Treatment is typically administered daily for a defined period, and tumor growth is monitored regularly.
3. Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor volume is measured at regular intervals using calipers. The percentage of tumor growth inhibition is a primary endpoint.
-
Survival Analysis: In some studies, the effect of treatment on the overall survival of the animals is assessed.
-
Biomarker Analysis: At the end of the study, tumors and other tissues are collected for analysis of biomarkers related to the drug's mechanism of action (e.g., expression of target genes, levels of apoptosis and proliferation markers).
4. Safety and Toxicity Evaluation:
-
Monitoring of Animal Health: Animals are monitored daily for signs of toxicity, such as weight loss, changes in behavior, and other adverse effects.
-
Hematological and Serum Chemistry Analysis: Blood samples are collected to assess the impact of the treatment on blood cell counts and organ function.
-
Histopathological Analysis: Major organs are collected at the end of the study for histopathological examination to identify any treatment-related toxicities.
Caption: Workflow for in vivo efficacy studies.
Conclusion and Future Directions
The available preclinical data, although limited, suggests that this compound is a promising next-generation RXR agonist with potentially superior efficacy compared to Bexarotene. The increased in vitro potency of this compound in activating RXRα provides a strong rationale for its further development and for conducting comprehensive head-to-head in vivo comparative studies.
Future research should focus on:
-
Direct In Vivo Comparison: Conducting well-designed in vivo studies in relevant cancer models to directly compare the anti-tumor efficacy, pharmacokinetics, and safety profiles of this compound and Bexarotene.
-
Elucidation of Differential Mechanisms: Investigating whether the increased potency of this compound translates to differential effects on downstream signaling pathways and gene expression profiles in vivo.
-
Assessment of Therapeutic Index: Determining if this compound offers an improved therapeutic index, with enhanced efficacy at well-tolerated doses.
Such studies are crucial to fully understand the therapeutic potential of this compound and to determine its viability as a next-generation treatment for CTCL and potentially other malignancies.
References
- 1. The utility of bexarotene in mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Fluorobexarotene and Other RXR Agonists: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive, data-driven comparison of Fluorobexarotene with other prominent Retinoid X Receptor (RXR) agonists, including the well-established Bexarotene and emerging candidates like IRX4204 and 6OHA. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes critical pathways and workflows to support informed decisions in drug discovery and development.
Retinoid X Receptors (RXRs) are crucial nuclear receptors that regulate a multitude of physiological processes, making them attractive therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders. RXR agonists, by activating these receptors, can modulate gene transcription to influence cell proliferation, differentiation, and apoptosis.[1] This guide focuses on a head-to-head comparison of this compound, a potent RXR agonist, with other key players in the field.
Quantitative Comparison of RXR Agonist Activity
The following table summarizes the in vitro binding affinity (Ki/Kd) and potency (EC50) of this compound, Bexarotene, IRX4204, and 6OHA for RXR subtypes. This data provides a direct comparison of their ability to bind to and activate these receptors.
| Compound | Target | Binding Affinity (Ki/Kd) (nM) | Potency (EC50) (nM) | Source(s) |
| This compound | RXRα | 12 | 43 | [2][3] |
| Bexarotene | RXRα | 14 ± 2 | 33 | |
| RXRβ | 21 ± 4 | 24 | ||
| RXRγ | 29 ± 7 | 25 | ||
| IRX4204 | RXRα | 0.4 | 0.2 | |
| RXRβ | 3.6 | 0.8 | ||
| RXRγ | 3.8 | 0.08 | ||
| 6OHA | RXRα | Comparable to Bexarotene | - |
In Vivo and Pharmacokinetic Profile Comparison
This table provides an overview of the available preclinical and clinical data regarding the in vivo efficacy and pharmacokinetic properties of the compared RXR agonists.
| Compound | In Vivo Model / Clinical Trial | Key Findings | Pharmacokinetic Profile | Source(s) |
| Bexarotene | Cutaneous T-Cell Lymphoma (CTCL) - Phase II/III Trials | Overall response rate of 45-54% in patients with refractory or persistent early-stage CTCL. | Tmax: ~2 hours; Terminal half-life: ~7 hours. | |
| IRX4204 | Preclinical models of Multiple Sclerosis (EAE) | Reduced disease severity and CNS infiltration of CD4+ T cells. | Orally active. | |
| 6OHA | Preclinical (Mouse) | Potent RXRα agonist activity comparable to Bexarotene with potentially fewer side effects (no increase in serum triglycerides). | Higher Cmax, faster Tmax, and more rapid clearance compared to Bexarotene. | |
| This compound | - | No direct comparative in vivo studies were identified in the search. | No specific pharmacokinetic data for this compound was found in the search. | - |
RXR Signaling Pathway
The following diagram illustrates the general signaling pathway of RXR agonists. Upon entering the cell, the agonist binds to the Ligand Binding Domain (LBD) of an RXR, which can exist as a homodimer or a heterodimer with other nuclear receptors (e.g., RAR, LXR, PPAR). This binding event induces a conformational change, leading to the recruitment of coactivators and subsequent transcription of target genes involved in various cellular processes.
Caption: RXR Agonist Signaling Pathway.
Experimental Workflows
The evaluation of novel RXR agonists typically involves a series of in vitro and in vivo experiments to characterize their binding affinity, potency, selectivity, and therapeutic efficacy. The following diagram outlines a general experimental workflow.
Caption: Experimental Workflow for RXR Agonist Evaluation.
Experimental Protocols
Competitive Radioligand Binding Assay (for Ki/Kd Determination)
This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
- Receptor Source: Cell membranes or purified recombinant RXR protein.
- Radioligand: A high-affinity radiolabeled RXR agonist (e.g., [3H]-Bexarotene).
- Test Compounds: Serial dilutions of the unlabeled RXR agonists (e.g., this compound, IRX4204).
- Assay Buffer: Tris-HCl buffer containing appropriate salts and protease inhibitors.
- Filtration Apparatus: 96-well filter plates and a vacuum manifold.
- Scintillation Counter: To measure radioactivity.
2. Protocol:
- Incubate a fixed concentration of the radioligand with the receptor source in the presence of varying concentrations of the unlabeled test compound.
- Allow the binding reaction to reach equilibrium.
- Separate the bound from the free radioligand by rapid filtration through the filter plates. The receptor-bound radioligand is retained on the filter.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Transcriptional Activation (Luciferase Reporter) Assay (for EC50 Determination)
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
1. Materials:
- Cell Line: A suitable mammalian cell line (e.g., HEK293T) that does not endogenously express high levels of RXR.
- Expression Plasmids:
- An expression vector for the full-length RXR or its ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).
- A reporter plasmid containing a luciferase gene under the control of a promoter with RXR response elements (RXREs) or GAL4 upstream activating sequences (UAS).
- A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
- Transfection Reagent: A lipid-based transfection reagent.
- Test Compounds: Serial dilutions of the RXR agonists.
- Luciferase Assay Reagent: A reagent containing the substrate for luciferase.
- Luminometer: To measure light output.
2. Protocol:
- Co-transfect the cells with the RXR expression plasmid, the luciferase reporter plasmid, and the control plasmid.
- After an appropriate incubation period to allow for protein expression, treat the cells with varying concentrations of the test compounds.
- Incubate the cells for a sufficient time to allow for receptor activation and reporter gene expression.
- Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
- The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Conclusion
This comparative guide highlights the distinct profiles of this compound and other key RXR agonists. This compound emerges as a potent RXRα agonist with a binding affinity and potency that are noteworthy when compared to the established drug, Bexarotene. The next-generation agonist, IRX4204, demonstrates exceptionally high affinity and potency across all RXR subtypes, suggesting a potentially powerful therapeutic agent. Furthermore, the novel agonist 6OHA presents an interesting profile with comparable potency to Bexarotene but with a potentially improved side-effect profile, particularly concerning lipid metabolism.
While the in vitro data provides a strong foundation for comparison, the lack of direct head-to-head in vivo and comprehensive pharmacokinetic data for this compound underscores the need for further preclinical and clinical investigation. Such studies will be critical in fully elucidating its therapeutic potential and positioning it within the landscape of RXR-targeted therapies. Researchers are encouraged to utilize the provided experimental frameworks to further explore the nuances of these and other emerging RXR agonists.
References
- 1. Phase I and pharmacokinetic study of bexarotene in combination with gefitinib in the third-line treatment of non-small-cell lung cancer: brief report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide profiling of liver X receptor, retinoid X receptor, and peroxisome proliferator-activated receptor α in mouse liver reveals extensive sharing of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
Validating the On-Target Effects of Fluorobexarotene Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fluorobexarotene with its predecessor, Bexarotene, and other Retinoid X Receptor (RXR) agonists. We focus on the validation of on-target effects using knockout models, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a potent and selective agonist of the Retinoid X Receptor (RXR), a nuclear receptor that plays a critical role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1][2] It is a structural analog of Bexarotene, developed to enhance potency and potentially improve the therapeutic index. This compound exhibits an apparent RXR binding affinity that is 75% greater than that of Bexarotene.[1]
On-Target Effect Validation with Knockout Models
The gold standard for validating the on-target effects of a receptor agonist like this compound is the use of knockout (KO) animal or cell models. In these models, the gene encoding the target receptor (e.g., RXRα) is deleted. If the biological effects of the drug are absent in the KO model compared to the wild-type (WT) counterpart, it provides strong evidence that the drug's mechanism of action is indeed mediated through that specific receptor.
While direct studies using this compound in RXR knockout models are not yet widely published, extensive research on Bexarotene and other RXR agonists in such models provides a strong basis for predicting its on-target activity.
Comparative Data: this compound vs. Alternatives
The following tables summarize key quantitative data comparing this compound with Bexarotene and other relevant RXR agonists.
| Compound | Target | Ki (nM) | EC50 (nM) | Relative Binding Affinity vs. Bexarotene |
| This compound | RXRα | 12[1][3] | 43 | 175% |
| Bexarotene | RXRα, RXRβ, RXRγ | - | - | 100% |
| LG100268 | RXRα | 3 | - | - |
| HX630 | RXR (pan-agonist) | - | - | - |
| PA024 | RXR (pan-agonist) | - | - | - |
| Table 1: In Vitro Potency and Affinity of RXR Agonists. |
| Cell Line | Treatment | Concentration | Effect on Cell Proliferation | Effect on Apoptosis |
| AtT20 (murine pituitary corticotroph tumor) | HX630 (RXR agonist) | 10 µM | Significant suppression | Dose-dependent increase |
| AtT20 (murine pituitary corticotroph tumor) | PA024 (RXR agonist) | 10 µM | Significant suppression | Dose-dependent increase |
| HTLV-1 infected T-cells (pre-treatment) | Bexarotene | 10 µM | - | 52.6% increase |
| HTLV-1 infected T-cells (post-relapse) | Bexarotene | 10 µM | - | Minimal increase |
| Table 2: Effects of RXR Agonists on Cancer Cell Lines. |
| Model | RXR Agonist | Key Finding | Implication for On-Target Effect |
| PPARα deficient mice | LGD1069 | Modulates PPARα target genes | Demonstrates RXR's role in permissive heterodimerization. |
| Macrophage-specific RXRα knockout mice | - | Delayed myelin debris uptake and slowed remyelination | Confirms RXRα is the target for promoting myelin phagocytosis. |
| LXRα/β-deficient mice | Bexarotene | Hypertriglyceridemia is LXR-dependent | Validates that this side effect is mediated through the RXR/LXR heterodimer. |
| Table 3: Validation of On-Target and Off-Target Effects using Knockout Models. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: RXR Signaling Pathway Activation by this compound.
Caption: Workflow for Validating On-Target Effects using Knockout Models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Seed cells (e.g., CTCL cell lines) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 96 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To measure the change in expression of RXR target genes following this compound treatment in WT and RXR-KO models.
Methodology:
-
Treat WT and RXR-KO cells or tissues from treated animals with this compound or vehicle control.
-
Isolate total RNA using a suitable kit and assess its quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare qPCR reactions in a 384-well plate with SYBR Green master mix, cDNA template, and primers for target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH).
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated WT control.
Conclusion
This compound is a highly potent RXR agonist with significantly greater binding affinity than Bexarotene. Validating its on-target effects through the use of RXR knockout models is a critical step in its preclinical and clinical development. The experimental protocols and comparative data provided in this guide offer a framework for researchers to objectively evaluate the performance of this compound and its alternatives. The absence of its biological effects in RXR knockout models would provide definitive evidence of its on-target mechanism of action, paving the way for its potential therapeutic applications.
References
Cross-Validation of Fluorobexarotene's Mechanism of Action: A Comparative Guide
A Note on Data Availability: This guide provides a comparative overview of the mechanism of action of Fluorobexarotene, a selective Retinoid X Receptor (RXR) agonist. It is important to note that peer-reviewed data from multiple independent laboratories specifically characterizing this compound is limited. This guide synthesizes the currently available information, including data from a pre-print publication and a commercial supplier, to offer a preliminary comparison with the well-characterized RXR agonist, Bexarotene. Further independent validation is required to definitively cross-validate these findings.
Introduction to this compound
This compound is a synthetic retinoid that acts as a potent and selective agonist of the Retinoid X Receptor (RXR). As an RXR agonist, it belongs to a class of compounds known as rexinoids. RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in various physiological processes, including cell differentiation, proliferation, and apoptosis.[1][2] RXRs function by forming homodimers or heterodimers with other nuclear receptors, such as the Liver X Receptor (LXR) and the Retinoic Acid Receptor (RAR).[1] The activation of these receptor complexes by agonists like this compound initiates a cascade of molecular events that modulate the transcription of target genes.
Comparative Analysis of In Vitro Efficacy
This section provides a comparative summary of the in vitro potency and activity of this compound and Bexarotene based on available data.
Table 1: Comparison of In Vitro RXR Agonist Activity
| Parameter | This compound | Bexarotene | Data Source |
| Binding Affinity (Ki) for RXRα | 12 nM | - | MedchemExpress |
| EC50 for RXRα Activation | 43 nM | ~25-33 nM | MedchemExpress, bioRxiv |
| Relative Binding Affinity to RXR | 75% greater than Bexarotene | - | MedchemExpress |
| RXRA Reporter Activation (UAS-GFP/Gal4-RXRA) | Active | Active | bioRxiv |
| Anti-leukemic Activity (IC50) | Correlates with RXRA activation | Correlates with RXRA activation | bioRxiv |
Note: The data for this compound from MedchemExpress has not been independently verified in a peer-reviewed publication. The EC50 for Bexarotene is a representative value from the literature.
Signaling Pathways and Mechanism of Action
This compound, as an RXR agonist, is expected to follow the established mechanism of action for this class of compounds. The primary signaling pathway involves the activation of RXR and its subsequent dimerization, leading to the regulation of target gene expression.
RXR Homodimer and Heterodimer Signaling
Upon binding to this compound, RXR undergoes a conformational change that promotes the formation of either an RXR-RXR homodimer or a heterodimer with other nuclear receptors. These dimers then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.
References
A Comparative Guide to Bexarotene for Long-Term Cutaneous T-Cell Lymphoma Management
An Objective Analysis of Efficacy, Safety, and Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide addresses Bexarotene, a well-researched retinoid X receptor (RXR) agonist. The initially requested topic, "Fluorobexarotene," is a distinct, more potent RXR agonist for which no long-term efficacy and safety data in preclinical or clinical settings are publicly available.[1][2][3] Given the lack of information on this compound, this guide focuses on Bexarotene as the established therapeutic in its class, providing a comprehensive overview of its long-term performance and comparison with other treatments for Cutaneous T-Cell Lymphoma (CTCL).
Introduction
Bexarotene is a synthetic retinoid that selectively activates retinoid X receptors (RXRs), leading to the modulation of cell growth, differentiation, and apoptosis.[3] It is an established treatment for Cutaneous T-Cell Lymphoma (CTCL), a type of non-Hodgkin's lymphoma that primarily affects the skin. This guide provides a detailed assessment of the long-term efficacy and safety of oral Bexarotene, compares it with alternative CTCL therapies, and presents the underlying molecular pathways and experimental methodologies from key clinical trials.
Long-Term Efficacy of Bexarotene in CTCL
Clinical studies have demonstrated the long-term efficacy of Bexarotene in patients with CTCL, with sustained responses observed in a significant portion of patients.
Table 1: Summary of Long-Term Efficacy Data for Oral Bexarotene in CTCL
| Efficacy Endpoint | Phase II/III Multinational Trial[4] | Phase II Study (Japanese Patients) |
| Patient Population | Refractory advanced-stage CTCL (Stages IIB-IVB) | Refractory CTCL (completed a prior 24-week trial) |
| Initial Dose | 300 mg/m²/day | 150 mg/m² or 300 mg/m² |
| Objective Response Rate (ORR) | 45% at 300 mg/m²/day; 55% at >300 mg/m²/day | 56.3% (Full Analysis Set) |
| Complete Response (CR) | 13% at >300 mg/m²/day | One patient at week 40 (150 mg/m² cohort) |
| Median Duration of Response | 299 days (projected) | Not reached within the study period |
| Longest Duration of Response | Not Reported | 1618 days |
| Median Treatment Duration | Not Reported | 380 days (range: 33–1674 days) |
Long-Term Safety and Tolerability of Bexarotene
The long-term use of Bexarotene is associated with a manageable side-effect profile, with the most common adverse events being metabolic in nature.
Table 2: Common Long-Term Adverse Events Associated with Oral Bexarotene
| Adverse Event | Frequency (Phase II/III Multinational Trial) | Frequency (Phase II Study - Japanese Patients) |
| Hypertriglyceridemia | Most frequent | 81.3% |
| Hypercholesterolemia | Frequent | 81.3% |
| Hypothyroidism | Frequent | 93.8% |
| Headache | Frequent | Not Reported |
| Leukopenia | Not Reported | 68.8% |
| Neutropenia | Not Reported | 56.3% |
These adverse events are generally reversible and can be managed with concomitant medications such as lipid-lowering agents and thyroid hormone replacement.
Comparison with Alternative Therapies for CTCL
Bexarotene is one of several systemic therapies available for CTCL. The choice of treatment depends on the disease stage and patient-specific factors.
Table 3: Comparison of Bexarotene with Other Systemic Therapies for CTCL
| Therapy Class | Examples | Mechanism of Action | Common Side Effects |
| Retinoids (RXR Agonists) | Bexarotene | Selectively activates Retinoid X Receptors (RXRs) to induce apoptosis and inhibit cell proliferation. | Hyperlipidemia, hypothyroidism, headache. |
| Histone Deacetylase (HDAC) Inhibitors | Vorinostat, Romidepsin | Inhibit HDAC enzymes, leading to chromatin relaxation and altered gene expression, resulting in cell cycle arrest and apoptosis. | Fatigue, nausea, thrombocytopenia, anemia. |
| Monoclonal Antibodies | Mogamulizumab, Brentuximab vedotin | Target specific proteins on the surface of cancer cells (CCR4 and CD30, respectively) to induce cell death. | Infusion reactions, skin rash, neuropathy, neutropenia. |
| Interferons | Interferon alfa, Interferon gamma | Modulate the immune system to enhance its anti-tumor activity. | Flu-like symptoms, fatigue, depression, myelosuppression. |
| Chemotherapy | Methotrexate, Gemcitabine | Directly damage DNA or interfere with cellular metabolism to kill rapidly dividing cancer cells. | Myelosuppression, nausea, vomiting, hair loss. |
Experimental Protocols
The following outlines the general methodology of key clinical trials assessing the long-term efficacy and safety of Bexarotene.
Multinational Phase II-III Trial for Advanced-Stage CTCL
-
Study Design: Open-label, single-agent study.
-
Patient Population: 94 patients with biopsy-confirmed, refractory advanced-stage CTCL (Stages IIB-IVB).
-
Intervention: Oral Bexarotene administered once daily. Initial doses were 300 mg/m²/day for 56 patients and >300 mg/m²/day for 38 patients.
-
Primary Endpoint: Clinical complete and partial response rates.
-
Assessments: Overall body-surface area involvement, index lesion surface area, adenopathy, cutaneous tumors, pruritus, and quality of life.
-
Safety Monitoring: Regular monitoring for adverse events, including blood lipid and thyroid hormone levels.
Phase II Long-Term Extension Study in Japanese Patients
-
Study Design: Multicenter, open-label, single-arm Phase II study.
-
Patient Population: 16 patients with refractory CTCL who had completed a prior 24-week Bexarotene trial.
-
Intervention: Continued treatment with oral Bexarotene at either 150mg/m² or 300 mg/m².
-
Primary Endpoint: Objective Response Rate (ORR).
-
Secondary Endpoints: Time to response, duration of response, time to progression, and safety.
-
Safety Monitoring: Assessment of adverse events, with a focus on hypothyroidism and hyperlipidemia.
Mandatory Visualizations
Signaling Pathway of Bexarotene
Bexarotene exerts its therapeutic effects by activating the Retinoid X Receptor (RXR). RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR), to regulate gene expression.
Caption: Bexarotene activates RXR, leading to gene transcription that controls cell fate.
Experimental Workflow for a Bexarotene Clinical Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating Bexarotene in CTCL patients.
Caption: A typical workflow for a clinical trial of Bexarotene in CTCL patients.
References
Independent Replication of Published Fluorobexarotene Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Fluorobexarotene, a potent Retinoid X Receptor (RXR) agonist, in the context of preclinical research, primarily focusing on its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. Due to the limited publicly available data from independent replications of this compound studies, this guide leverages the extensive research on its structural analog, Bexarotene, as a primary point of comparison. The information presented herein is intended to provide an objective summary of existing data to inform future research and drug development efforts.
Data Presentation: this compound vs. Bexarotene
The following tables summarize the available quantitative data for this compound and its comparator, Bexarotene. It is crucial to note the scarcity of in vivo and head-to-head comparative data for this compound, highlighting a significant gap in the current understanding of its pharmacological profile.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Target | Assay Type | K_i_ (nM) | EC_50_ (nM) | Reported Relative Affinity |
| This compound | RXRα | Binding Assay | 12 | - | 75% greater than Bexarotene |
| RXRα | Functional Assay | - | 43 | ||
| Bexarotene | RXRs | Binding Assay | ~25 | - | Baseline |
| RXRα | Functional Assay | - | ~33 |
Table 2: Preclinical Pharmacokinetics (Rodent Models)
| Compound | Administration | Dose (mg/kg) | C_max_ (Plasma) | C_max_ (Brain) | T_max_ (hours) | Brain/Plasma Ratio |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Bexarotene | Oral Gavage | 100 | ~1.5 µM | ~1.2 µM | ~2 | ~0.8 |
Note: The Bexarotene pharmacokinetic data is derived from studies in mouse models of Alzheimer's disease. The lack of published pharmacokinetic data for this compound is a critical knowledge gap.
Table 3: Summary of Key Preclinical Findings in Alzheimer's Disease Models (Bexarotene)
| Study Outcome | Animal Model | Key Findings | Replication Status |
| Aβ Plaque Reduction | APP/PS1 mice | Initial study reported rapid reduction in amyloid plaques. | Controversial: Subsequent independent studies largely failed to replicate this finding. |
| Soluble Aβ Clearance | APP/PS1 mice | Increased clearance of soluble Aβ. | Partially replicated in some studies. |
| Cognitive Improvement | APP/PS1 mice | Reversal of cognitive deficits. | Replicated in some, but not all, independent studies. |
| ApoE Lipidation | E4FAD mice | Increased ApoE lipidation. | Generally supported by subsequent studies. |
Experimental Protocols
RXR Binding Affinity Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the Retinoid X Receptor.
-
Materials: Purified recombinant human RXRα ligand-binding domain (LBD), [³H]-9-cis-retinoic acid (radioligand), test compounds (this compound, Bexarotene), scintillation fluid, filter plates.
-
Procedure:
-
Incubate a constant concentration of purified RXRα LBD with a fixed concentration of [³H]-9-cis-retinoic acid.
-
Add increasing concentrations of the unlabeled test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration through filter plates.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Apolipoprotein E (ApoE) Lipidation Assay (Native Gel Electrophoresis and Western Blot)
This assay assesses the ability of a compound to increase the lipidation of ApoE secreted by astrocytes.
-
Cell Culture: Culture primary astrocytes or an immortalized astrocyte cell line.
-
Treatment: Treat the cells with the test compound (e.g., this compound, Bexarotene) or vehicle control for a specified period (e.g., 24-48 hours).
-
Sample Collection: Collect the conditioned media from the cell cultures.
-
Native PAGE: Separate the proteins in the conditioned media on a non-denaturing polyacrylamide gel (Native PAGE). This technique separates proteins based on their size, shape, and charge, allowing for the resolution of different lipidated ApoE particles.
-
Western Blot:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for ApoE.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the ApoE-containing lipoprotein particles using a chemiluminescent substrate.
-
-
Data Analysis: Analyze the shift in the migration of ApoE-containing particles. An upward shift in the gel indicates an increase in the size of the particles, which corresponds to a higher degree of lipidation.
In Vivo Assessment of RXR Agonists in Mouse Models of Alzheimer's Disease
This protocol outlines a general workflow for evaluating the efficacy of an RXR agonist in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: Utilize a relevant transgenic mouse model, such as APP/PS1 or 5xFAD mice, which develop age-dependent amyloid pathology and cognitive deficits.
-
Drug Administration:
-
Formulate the test compound (e.g., this compound) in a suitable vehicle for oral gavage or dietary administration.
-
Administer the compound to the mice daily for a predetermined duration (e.g., 7-28 days). Include a vehicle-treated control group.
-
-
Behavioral Testing:
-
Perform a battery of behavioral tests to assess cognitive function before and after treatment. Examples include the Morris water maze (spatial learning and memory), Y-maze (short-term memory), and novel object recognition test (recognition memory).
-
-
Pharmacokinetic Analysis:
-
At the end of the treatment period, collect blood and brain tissue at various time points after the final dose.
-
Analyze the concentration of the drug in plasma and brain homogenates using LC-MS/MS to determine key pharmacokinetic parameters (C_max_, T_max_, brain/plasma ratio).
-
-
Biochemical Analysis:
-
Homogenize brain tissue to prepare soluble and insoluble fractions.
-
Measure the levels of Aβ₄₀ and Aβ₄₂ in both fractions using ELISA.
-
Perform immunohistochemistry on brain sections to visualize and quantify amyloid plaque deposition.
-
Conduct Western blotting to assess the levels and lipidation status of ApoE.
-
Mandatory Visualization
Enhancing Systemic Exposure: A Comparative Guide to Fluorobexarotene Formulations
For Researchers, Scientists, and Drug Development Professionals
Fluorobexarotene, a potent and selective retinoid X receptor (RXR) agonist, holds significant promise in various therapeutic areas. With an apparent RXR binding affinity 75% greater than its predecessor, bexarotene, its clinical potential is noteworthy.[1][2][3] However, like many poorly soluble active pharmaceutical ingredients (APIs), achieving optimal oral bioavailability presents a critical challenge in its development. While direct comparative studies on different this compound formulations are not publicly available, extensive research on the parent compound, bexarotene, provides a strong framework for predicting and evaluating formulation strategies to enhance its systemic exposure.
This guide leverages the wealth of data on bexarotene to offer a comparative analysis of potential this compound formulations, complete with experimental protocols and a visualization of the relevant signaling pathway. It is important to note that the quantitative data presented is extrapolated from bexarotene studies and serves as a predictive tool for this compound formulation development.
Data Presentation: Predicted Bioavailability Enhancement of this compound Formulations
The following table summarizes the anticipated improvements in key pharmacokinetic (PK) parameters for different this compound formulations, based on clinical and preclinical studies of bexarotene. These strategies primarily address the dissolution rate-limiting absorption of this class of compounds.[4]
| Formulation Strategy | Predicted Impact on Cmax (Maximum Concentration) | Predicted Impact on AUC (Total Drug Exposure) | Key Mechanism of Bioavailability Enhancement | Supporting Evidence from Bexarotene Studies |
| Micronization | Significant Increase | 6 to 8-fold increase | Increased surface area leading to faster dissolution.[4] | Micronized bexarotene was found to be about six times more bioavailable than the non-micronized form. |
| Nanocrystals | Moderate Increase | ~3-fold increase in AUC₀-∞ | Drastic increase in surface area and saturation solubility, leading to enhanced dissolution velocity. | Bexarotene nanocrystals showed a significant increase in dissolution rate (nearly 6.5-fold) and a 3-fold increase in AUC₀-∞ compared to a suspension. |
| Cocrystals | 1.8 to 2.1-fold increase | 1.7 to 1.8-fold increase in AUC₀-₈h | Formation of a new crystalline structure with improved solubility and dissolution characteristics. | Bexarotene-pyrazine and bexarotene-2,5-dimethylpyrazine cocrystals demonstrated a 1.7 and 1.8-fold improvement in plasma exposure (AUC₀-₈h) compared to the powder. |
| Lipid-Based Formulations (Lipid Solution/Suspension) | Variable | Predicted oral bioavailability of ~31-36% | Solubilization of the lipophilic drug in the lipid vehicle, promoting absorption through the lymphatic pathway and bypassing first-pass metabolism to some extent. | In vitro lipolysis models combined with microsomal stability predicted an oral bioavailability of 34.2 ± 1.6% for a lipid solution and 36.2 ± 2.6% for a lipid suspension of bexarotene, which correlated well with in vivo results. |
Experimental Protocols
To empirically determine the bioavailability of different this compound formulations, a standard in vivo pharmacokinetic study in a relevant animal model (e.g., Sprague-Dawley rats) is essential. Below is a detailed methodology for such a study.
In Vivo Pharmacokinetic Study Protocol
1. Objective: To compare the oral bioavailability of different this compound formulations (e.g., micronized suspension, nanocrystal suspension, cocrystal suspension, and a lipid-based solution) relative to a simple suspension of the unprocessed API.
2. Study Design:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Groups:
-
Group 1: Control (this compound simple suspension in 0.5% CMC-Na).
-
Group 2: Micronized this compound suspension.
-
Group 3: this compound nanocrystal suspension.
-
Group 4: this compound cocrystal suspension.
-
Group 5: Lipid-based this compound solution.
-
Group 6: Intravenous (IV) administration of this compound solution (for absolute bioavailability determination).
-
-
Dosing: Oral administration (gavage) of a single dose (e.g., 10 mg/kg). IV administration of a single dose (e.g., 1 mg/kg). Animals should be fasted overnight prior to dosing.
-
Blood Sampling: Blood samples (approx. 200 µL) to be collected from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Method:
-
Development and validation of a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of this compound in rat plasma.
4. Pharmacokinetic Analysis:
-
Non-compartmental analysis of the plasma concentration-time data to determine the following PK parameters:
-
Cmax (Maximum plasma concentration).
-
Tmax (Time to reach Cmax).
-
AUC₀-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration).
-
AUC₀-∞ (Area under the plasma concentration-time curve from time 0 to infinity).
-
t½ (Elimination half-life).
-
-
Relative Bioavailability (Frel): Calculated as (AUCoral, formulation / Doseoral, formulation) / (AUCoral, control / Doseoral, control) * 100%.
-
Absolute Bioavailability (Fabs): Calculated as (AUCoral / Doseoral) / (AUCiv / Doseiv) * 100%.
5. Statistical Analysis:
-
Statistical comparison of the PK parameters between the different formulation groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualization
Retinoid X Receptor (RXR) Signaling Pathway
This compound, as an RXR agonist, exerts its effects by binding to and activating Retinoid X Receptors (RXRs). These receptors form heterodimers with other nuclear receptors to regulate gene expression. The following diagram illustrates the generalized signaling pathway.
Caption: RXR Signaling Pathway Activation by this compound.
Experimental Workflow for Bioavailability Assessment
The following diagram outlines the key steps in conducting an in vivo pharmacokinetic study to compare the bioavailability of different this compound formulations.
Caption: Workflow for Comparative Bioavailability Study.
References
A Researcher's Guide to Statistical Analysis of Fluorobexarotene Treatment Groups
This guide provides a framework for researchers, scientists, and drug development professionals on the appropriate statistical methods for comparing treatment groups in studies involving Fluorobexarotene. It outlines common experimental designs, data presentation strategies, and the statistical tests best suited for analyzing the resulting data. This compound is a potent agonist of the retinoid-X-receptor (RXR), a nuclear receptor that plays a key role in regulating gene expression related to cellular differentiation and proliferation.[1][2] Its mechanism of action makes it a candidate for therapies in oncology, such as cutaneous T-cell lymphoma (CTCL), and neurodegenerative diseases like Alzheimer's.[3][4][5]
Statistical Methodologies for Comparative Analysis
The selection of a statistical test is contingent on the study design, the number of groups being compared, the type of data collected (e.g., continuous, categorical, time-to-event), and whether the data meets the assumptions of the test, such as normal distribution. Preclinical and clinical studies often involve multiple outcome measures, which can increase the risk of false positives if not handled correctly.
Below is a comparative table of statistical methods commonly employed in preclinical and clinical research relevant to this compound.
| Comparison Scenario | Recommended Parametric Test (Assumes Normal Distribution) | Recommended Non-Parametric Test (No Distribution Assumption) | Common Use Cases in this compound Studies |
| Two Independent Groups | Independent Samples t-test | Mann-Whitney U Test | Comparing tumor volume in a this compound-treated mouse group vs. a placebo group. |
| More Than Two Independent Groups | One-Way ANOVA with post-hoc tests (e.g., Tukey's HSD) | Kruskal-Wallis Test with post-hoc tests (e.g., Dunn's test) | Comparing the effect of different doses of this compound and a control on biomarker levels. |
| Two Related/Paired Groups | Paired Samples t-test | Wilcoxon Signed-Rank Test | Assessing cognitive scores in patients before and after a defined period of this compound treatment. |
| Longitudinal Data (Multiple time points) | Repeated Measures ANOVA or Mixed-Effects Models | Friedman Test or Generalized Estimating Equations (GEE) | Tracking changes in amyloid-β levels or tumor size over time across different treatment arms. |
| Time-to-Event Data | N/A | Kaplan-Meier Analysis with Log-Rank Test | Analyzing survival rates or time to disease progression in cancer patients treated with this compound vs. a standard-of-care drug. |
| Categorical Data | Chi-Square (χ²) Test or Fisher's Exact Test | Fisher's Exact Test (especially for small sample sizes) | Comparing the proportion of patients achieving a complete response in different treatment groups. |
Data Presentation: Hypothetical Preclinical Study
Clear and structured data presentation is crucial for interpretation and comparison. The following tables represent hypothetical data from a preclinical in vivo study comparing this compound to a placebo and a standard-of-care (SoC) drug in a mouse model of glioblastoma.
Table 1: Tumor Volume Analysis at Day 21 Post-Implantation
| Treatment Group | N | Mean Tumor Volume (mm³) | Standard Deviation (SD) | p-value (vs. Placebo) |
| Placebo | 10 | 125.4 | 25.8 | - |
| SoC Drug (10 mg/kg) | 10 | 88.2 | 19.5 | <0.05 |
| This compound (20 mg/kg) | 10 | 65.7 | 15.1 | <0.01 |
Data analyzed via One-Way ANOVA with Tukey's post-hoc test.
Table 2: Survival Analysis
| Treatment Group | N | Median Survival (Days) | Hazard Ratio (vs. Placebo) | p-value (Log-Rank Test) |
| Placebo | 10 | 25 | - | - |
| SoC Drug (10 mg/kg) | 10 | 34 | 0.58 | <0.05 |
| This compound (20 mg/kg) | 10 | 41 | 0.35 | <0.01 |
Experimental Protocols
Detailed methodologies are essential for reproducibility and critical evaluation of the results.
Protocol: In Vivo Glioblastoma Xenograft Model
-
Cell Culture: Human U87MG glioblastoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Animal Model: 30 male athymic nude mice (6-8 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: Each mouse is intracranially injected with 5x10⁵ U87MG cells in 5 µL of PBS into the right striatum.
-
Randomization and Treatment: Seven days post-implantation, mice are randomized into three groups (n=10 per group):
-
Group 1 (Placebo): Daily oral gavage with vehicle (e.g., corn oil).
-
Group 2 (SoC Drug): Daily oral gavage with the standard-of-care drug at 10 mg/kg.
-
Group 3 (this compound): Daily oral gavage with this compound at 20 mg/kg.
-
-
Endpoint Measurement:
-
Tumor Volume: Tumor growth is monitored weekly via MRI. Tumor volume is calculated using the formula (Length x Width²)/2. The final measurement is taken at Day 21.
-
Survival: Mice are monitored daily. The primary endpoint for survival is determined by ethical guidelines, such as >20% weight loss or neurological impairment.
-
-
Statistical Analysis: Tumor volume data are analyzed by One-Way ANOVA. Survival data are analyzed using Kaplan-Meier curves and the log-rank test. A p-value < 0.05 is considered statistically significant.
Mandatory Visualizations
Diagrams are powerful tools for illustrating complex biological pathways and experimental designs.
References
- 1. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The emerging role of bexarotene in the treatment of Alzheimer’s disease: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. bloodcancerunited.org [bloodcancerunited.org]
Safety Operating Guide
Personal protective equipment for handling Fluorobexarotene
This guide provides crucial safety and logistical information for the handling and disposal of Fluorobexarotene, a potent retinoid-X-receptor (RXR) agonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the known properties of this compound is presented below. This information is critical for safe handling and storage.
| Property | Value |
| Molecular Formula | C24H27FO2[1][2][3] |
| Molecular Weight | 366.5 g/mol [2] |
| CAS Number | 1190848-23-7[1] |
| Appearance | Solid |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
| Solubility in DMSO | 5 mg/mL (13.64 mM) |
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards (based on Bexarotene):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of damaging fertility or the unborn child.
-
May cause long-lasting harmful effects to aquatic life.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile rubber, chemical-resistant. |
| Eye/Face Protection | Safety Glasses/Goggles | ANSI Z87.1 approved. |
| Face Shield | Use when there is a splash hazard. | |
| Skin and Body Protection | Laboratory Coat | Fully buttoned. |
| Protective Clothing | As needed to prevent skin contact. | |
| Respiratory Protection | Fume Hood | All handling of solid and solutions should be within a certified chemical fume hood. |
| Respirator | If engineering controls are not sufficient, use a NIOSH-approved respirator. |
Experimental Protocols: Handling and Disposal Workflow
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.
1. Preparation and Safe Handling:
-
Engineering Controls: All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is worn correctly.
-
Weighing: When weighing the solid compound, use a balance within the fume hood or a vented balance safety enclosure.
-
Solution Preparation:
-
Prepare solutions on the same day of use whenever possible.
-
If preparing a stock solution in DMSO, sonication may be required to aid dissolution.
-
For long-term storage, aliquot stock solutions into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.
-
Avoid repeated freeze-thaw cycles.
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
-
2. Spill and Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
-
Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact environmental health and safety personnel.
3. Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatible.
-
Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Caption: this compound Handling and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
